molecular formula C9H11ClN2 B7804571 (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B7804571
M. Wt: 182.65 g/mol
InChI Key: UMKDPZGKJZQZAY-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(1-Aminoethyl)benzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(1-Aminoethyl)benzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(1S)-1-aminoethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDPZGKJZQZAY-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Abstract

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its molecular structure and identity. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral molecule supplied as a hydrochloride salt to improve its stability and handling characteristics.

Key Identifiers:

IdentifierValueSource
Chemical Name (S)-3-(1-Aminoethyl)benzonitrile hydrochloride[1]
CAS Number 2741870-03-9[1]
Molecular Formula C₉H₁₁ClN₂[2]
Molecular Weight 182.65 g/mol [2]
Molecular Structure

The molecule's structure is defined by a central benzene ring substituted at the meta-positions (1 and 3) with a cyano group (-C≡N) and a chiral (S)-1-aminoethyl group [-CH(NH₂)CH₃]. The amine is protonated and forms an ionic bond with a chloride anion (Cl⁻).

cluster_main N1 C N2 C N1->N2 N_cyano C N1->N_cyano N3 C N2->N3 N2->N3 N4 C N3->N4 N_chiral_C C N3->N_chiral_C (S) N5 C N4->N5 N4->N5 N6 C N5->N6 N6->N1 N6->N1 N_N N N_cyano->N_N N_methyl CH₃ N_chiral_C->N_methyl N_NH3Cl ⁺NH₃ Cl⁻ N_chiral_C->N_NH3Cl p1 p2 p3 G start Sample Receipt: (S)-3-(1-Aminoethyl)benzonitrile HCl hplc Purity Analysis (Reversed-Phase HPLC) start->hplc Assess chemical purity ms Identity Confirmation (LC-MS) hplc->ms Confirm molecular weight nmr Structural Elucidation (¹H and ¹³C NMR) ms->nmr Confirm atom connectivity chiral Enantiomeric Purity (Chiral HPLC) nmr->chiral Confirm stereochemistry ftir Functional Group Analysis (FTIR) chiral->ftir Confirm functional groups end Fully Characterized Material (Certificate of Analysis) ftir->end Release for use

Figure 2: Logical workflow for the comprehensive characterization of the target compound.

Protocol 1: Purity and Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique. The HPLC component separates the main compound from any impurities, providing a quantitative purity value (e.g., % area under the curve). The MS detector then provides the mass-to-charge ratio (m/z), confirming the molecular weight of the parent ion.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis: The expected parent ion will be for the free base [M+H]⁺, as the HCl is lost in the process. The predicted m/z is 147.19 (C₉H₁₁N₂⁺).

  • Data Analysis: Integrate the peak in the UV chromatogram to determine purity. Confirm the mass of the major peak corresponds to the expected molecular weight.

Protocol 2: Structural Verification by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides the most definitive structural information by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The resulting spectrum is a unique fingerprint of the molecule's structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ will allow observation of the amine protons, while D₂O will cause them to exchange and disappear.

  • ¹H NMR Analysis (Predicted):

    • Aromatic Protons (4H): Expect complex multiplets in the range of 7.5-8.0 ppm.

    • Methine Proton (1H, -CH): A quartet coupled to the methyl protons, likely around 4.5 ppm.

    • Amine Protons (3H, -NH₃⁺): A broad singlet, typically downfield (>8.0 ppm) in DMSO-d₆.

    • Methyl Protons (3H, -CH₃): A doublet coupled to the methine proton, expected around 1.6 ppm.

  • ¹³C NMR Analysis (Predicted):

    • Nitrile Carbon (-C≡N): A signal around 118-120 ppm.

    • Aromatic Carbons: Multiple signals between 125-145 ppm.

    • Methine Carbon (-CH): A signal in the 50-60 ppm range.

    • Methyl Carbon (-CH₃): A signal in the 20-25 ppm range.

Protocol 3: Determination of Enantiomeric Purity

Rationale: As this is a chiral compound, verifying its enantiomeric excess (e.e.) is critical. This is achieved using chiral chromatography, where a chiral stationary phase (CSP) allows for the separation of the (S) and (R) enantiomers.

Step-by-Step Methodology:

  • Column Selection: Utilize a column with a chiral stationary phase, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: Typically a non-polar mobile phase like a mixture of hexanes and isopropanol is used.

  • Method Development: Run an isocratic method, adjusting the ratio of hexanes to isopropanol to achieve baseline separation of the two enantiomer peaks.

  • Analysis: Inject the sample and integrate the peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high-quality sample should exhibit >98% e.e.

Handling and Safety Information

While this specific compound has not been thoroughly investigated for its toxicological properties, the available data on structurally related aminonitriles necessitates careful handling.

  • Hazard Classification (Predicted): Based on analogous compounds, it should be treated as harmful if swallowed or in contact with skin, and as a potential eye and skin irritant. [3]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [4]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. Given its likely hygroscopic nature, storage under an inert atmosphere or in a desiccator is advisable.

Conclusion

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a valuable chiral intermediate whose utility is predicated on its quality and well-defined properties. While published data is limited, this guide provides the scientific framework necessary for its full and robust characterization. By following the detailed analytical protocols for identity, purity, and stereochemical integrity, researchers can confidently employ this building block in their synthetic endeavors, ensuring the reliability and reproducibility of their results.

References

  • MilliporeSigma. "Safety Data Sheet for 4-(Aminomethyl)benzonitrile hydrochloride." Sigma-Aldrich, 2024.
  • Sigma-Aldrich. "(S)-4-(1-AMINOETHYL)BENZONITRILE HCL Product Page." Sigma-Aldrich Website.
  • Echemi. "(S)-3-(1-Aminoethyl)benzonitrile hydrochloride Product Page." Echemi Website.
  • Sigma-Aldrich. "Safety Data Sheet for a related benzonitrile compound." Sigma-Aldrich, 2026.
  • Thermo Fisher Scientific. "Safety Data Sheet for 4-Aminobenzonitrile." Fisher Scientific, 2010.
  • TCI Chemicals. "Safety Data Sheet for 4-(Aminomethyl)benzonitrile Hydrochloride." TCI Chemicals, 2023.
  • ChemicalBook. "3-(1-AMINOETHYL)BENZONITRILE-HCl Product Page." ChemicalBook Website.
  • Echemi. "Benzonitrile, 3-(aminomethyl)-, hydrochloride (1:1)
  • ChemScene. "(S)-2-(1-aminoethyl)benzonitrile hydrochloride Product Page." ChemScene Website.
  • BLDpharm. "(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride Product Page." BLDpharm Website.
  • ChemicalBook. "3-(1-AMINOETHYL)BENZONITRILE Product Page." ChemicalBook Website.
  • Cayman Chemical.
  • Coolpharm Ltd. "3-(1-Aminoethyl)benzonitrile Product Page." GuideChem Website.
  • Chemical Database. "Properties of substance: benzonitrile." Chemister.ru.
  • Chemrio. "3-(1-AMINOETHYL)BENZONITRILE Product Page." Chemrio Website.
  • ResearchGate. "The chemical structure of some biologically important benzonitrile derivatives.
  • Sigma-Aldrich. "4-(Aminomethyl)benzonitrile Product Page." Sigma-Aldrich Website.
  • PubChem. "Benzonitrile, 2-amino-3-chloro-5-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, monohydrochloride.
  • PrepChem.
  • precisionFDA. "3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE." precisionFDA.
  • Fisher Scientific. "eMolecules (R)-3-(1-Aminoethyl)benzonitrile-HCl Product Page." Fisher Scientific Website.
  • Achmem. "2-(1-Aminoethyl)benzonitrile hydrochloride Product Page." Achmem Website.
  • ChemicalBook. "3-Aminobenzonitrile(2237-30-1) 1H NMR spectrum." ChemicalBook Website.
  • SpectraBase. "Benzonitrile - Optional[1H NMR] - Spectrum." SpectraBase.
  • PubChem. "3-Aminobenzonitrile.
  • Tokyo Chemical Industry Co., Ltd. "4-(Aminomethyl)benzonitrile Hydrochloride Product Page." TCI Chemicals.

Sources

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Disclaimer: Publicly available scientific literature and pharmacological databases do not contain specific information regarding the mechanism of action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride. However, its chemical structure, particularly the presence of a chiral aminoethyl group and a benzonitrile moiety, bears resemblance to a class of therapeutic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide, therefore, presents a putative mechanism of action for (S)-3-(1-Aminoethyl)benzonitrile hydrochloride based on the well-established pharmacology of DPP-4 inhibitors. This document is intended for research and drug development professionals and should be interpreted as a scientifically informed hypothesis.

Introduction

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound.[1][2][3][4][5] While its specific biological activity is not extensively documented in public literature, its structural features suggest a potential interaction with dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[6][7][8][9] This guide will provide a comprehensive overview of the hypothesized mechanism of action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride as a putative DPP-4 inhibitor.

The Incretin System and the Role of DPP-4

The incretin effect is a physiological phenomenon characterized by an increased insulin response to an oral glucose load compared to an intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. The primary incretin hormones are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released from enteroendocrine cells in response to nutrient ingestion and play a crucial role in regulating blood glucose levels.

Key Functions of Incretin Hormones:

  • Stimulation of Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[8][10]

  • Inhibition of Glucagon Release: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.[6][10]

  • Delayed Gastric Emptying: GLP-1 slows the rate of gastric emptying, which helps to regulate the influx of glucose into the bloodstream after a meal.[6][8][10]

  • Promotion of Satiety: GLP-1 acts on the central nervous system to promote feelings of fullness, potentially leading to reduced food intake.[11][12]

The biological activity of incretin hormones is short-lived due to their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[8][13] DPP-4 is a serine protease that cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[13]

Putative Mechanism of Action: DPP-4 Inhibition

Based on its structural similarity to known DPP-4 inhibitors, it is hypothesized that (S)-3-(1-Aminoethyl)benzonitrile hydrochloride acts as a competitive inhibitor of the DPP-4 enzyme. The aminonitrile moiety is a key pharmacophore in several established DPP-4 inhibitors.[14]

By binding to the active site of DPP-4, (S)-3-(1-Aminoethyl)benzonitrile hydrochloride would prevent the degradation of endogenous incretin hormones, GLP-1 and GIP.[6][8] This inhibition would lead to a prolongation of the half-life and an increase in the circulating concentrations of active incretins.[15][16]

Downstream Signaling Cascade

The elevated levels of active GLP-1 and GIP would then amplify their physiological effects, leading to improved glycemic control through the following mechanisms:

  • Enhanced Insulin Secretion: Increased incretin levels would lead to a more robust glucose-dependent insulin release from pancreatic β-cells.[7][12]

  • Suppressed Glucagon Secretion: The inhibitory effect of GLP-1 on glucagon release would be potentiated, resulting in decreased hepatic glucose output.[6][16]

  • Improved Glycemic Control: The combined effects on insulin and glucagon would lead to lower fasting and postprandial blood glucose levels.[8]

The following diagram illustrates the putative signaling pathway:

DPP-4 Inhibition Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release Active Incretins Active Incretins Incretin Release->Active Incretins Insulin Release Insulin Release Glucagon Release Glucagon Release Active Incretins->Insulin Release Stimulates Active Incretins->Glucagon Release Inhibits DPP-4 DPP-4 Active Incretins->DPP-4 Degradation Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Compound (S)-3-(1-Aminoethyl)benzonitrile hydrochloride Compound->DPP-4 Inhibition

Caption: Putative mechanism of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride via DPP-4 inhibition.

Experimental Protocols for Characterization

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.

In Vitro DPP-4 Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DPP-4.

Protocol:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (test compound)

    • Known DPP-4 inhibitor (positive control, e.g., sitagliptin)

    • DMSO (vehicle control)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In the microplate, add the assay buffer, DPP-4 enzyme, and either the test compound, positive control, or vehicle control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em) every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

This experiment assesses the effect of the compound on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Protocol:

  • Animals and Acclimation:

    • Use age- and weight-matched diabetic and non-diabetic control animals.

    • Acclimate the animals for at least one week before the experiment.

  • Procedure:

    • Fast the animals overnight (approximately 16 hours) with free access to water.

    • Administer the test compound, vehicle control, or a positive control (e.g., sitagliptin) orally.

    • After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

    • Administer an oral glucose bolus (e.g., 2 g/kg).

    • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels using a glucometer.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

The following diagram outlines the experimental workflow for an OGTT:

OGTT Workflow Start Start Fasting Overnight Fasting (16h) Start->Fasting Dosing Oral Administration (Compound/Vehicle/Control) Fasting->Dosing Baseline Baseline Blood Sample (t=0) Dosing->Baseline Glucose Oral Glucose Bolus Baseline->Glucose Sampling Blood Sampling (15, 30, 60, 90, 120 min) Glucose->Sampling Analysis Glucose Measurement & AUC Calculation Sampling->Analysis End End Analysis->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from the in vitro DPP-4 inhibition assay for (S)-3-(1-Aminoethyl)benzonitrile hydrochloride compared to a standard inhibitor.

CompoundDPP-4 IC50 (nM)
(S)-3-(1-Aminoethyl)benzonitrile hydrochlorideHypothetical Value
Sitagliptin (Reference)~19

Conclusion

While the specific mechanism of action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride has not been empirically determined, its chemical structure strongly suggests that it may function as a dipeptidyl peptidase-4 (DPP-4) inhibitor. If this hypothesis is correct, the compound would exert its therapeutic effects by preventing the degradation of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This would ultimately result in improved glycemic control, making it a potential candidate for the treatment of type 2 diabetes mellitus. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this putative mechanism of action. Further research is necessary to confirm this hypothesis and to fully characterize the pharmacological profile of this compound.

References

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. (2018). [Link]

  • Ghosh, S. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. PMC - NIH. [Link]

  • Patsnap Synapse. What are Dipeptidyl peptidase inhibitors and how do they work?. (2024). [Link]

  • Nauck, M. A., & Meier, J. J. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. PMC. [Link]

  • Ahren, B. Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. American Diabetes Association. (2007). [Link]

  • The British Journal of Cardiology. Dipeptidyl peptidase-4 (DPP-4) inhibitors. (2017). [Link]

  • Drucker, D. J., & Nauck, M. A. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992-1024. [Link]

  • Cleveland Clinic. DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. (2025). [Link]

  • Fura, A. (2015). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

  • Kwiecień, H., & Stefańska, J. (2020). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 25(15), 3366. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2022). [Link]

  • WikEM. DPP-4 inhibitors. (2019). [Link]

  • MySkinRecipes. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride. [Link]

  • PubChem. 3-(1-Aminoethyl)benzonitrile hydrochloride. [Link]

  • ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. [Link]

  • Singh, U. P., & Bhat, H. R. (2018). Benzhydryl Amines: Synthesis and Their Biological Perspective. Mini-Reviews in Organic Chemistry, 15(3), 179-197. [Link]

  • Eman, H., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Angiotherapy. [Link]

  • Rasayan Journal of Chemistry. novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. (2021). [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Stout, L., & Sridhar, M. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. [Link]

Sources

A Comprehensive Technical Guide to (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines and the Nitrile Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals, serving as key intermediates and pharmacophores. This guide focuses on a specific and valuable chiral building block: (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

This compound uniquely combines two critical features for medicinal chemistry: a stereodefined secondary amine and a benzonitrile group. The (S)-configured aminoethyl side chain provides a precise three-dimensional orientation for targeted molecular interactions, a crucial aspect for achieving high-affinity and selective binding to biological targets. Simultaneously, the nitrile group offers a versatile chemical handle for further molecular elaboration and can act as a key pharmacophoric element, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

This technical guide provides an in-depth exploration of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its chiral resolution, and explore its application as a strategic intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride are summarized below.

PropertyValueSource
Chemical Name (S)-3-(1-Aminoethyl)benzonitrile hydrochlorideEchemi
CAS Number 2741870-03-9Echemi[2]
Molecular Formula C₉H₁₁ClN₂ChemScene
Molecular Weight 182.65 g/mol ChemScene[3]
Appearance White to off-white solid (typical)---
Solubility Soluble in water, methanol, and other polar solvents---

Note: Some properties like appearance and solubility are typical and may vary slightly between batches and suppliers.

Synthesis and Chiral Resolution: A Practical Approach

The synthesis of racemic 3-(1-aminoethyl)benzonitrile can be achieved through various established synthetic routes, often starting from 3-acetylbenzonitrile. The critical step for its application in stereoselective synthesis is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. A robust and widely applicable method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4]

Here, we present a detailed protocol adapted from the well-established resolution of α-methylbenzylamine using L-(+)-tartaric acid, a method renowned for its efficiency and scalability.[4][5]

Experimental Protocol: Chiral Resolution of 3-(1-Aminoethyl)benzonitrile

Objective: To separate the (S)-enantiomer from a racemic mixture of 3-(1-aminoethyl)benzonitrile via diastereomeric salt formation with L-(+)-tartaric acid.

Materials:

  • Racemic 3-(1-aminoethyl)benzonitrile

  • L-(+)-Tartaric acid

  • Methanol, anhydrous

  • 10% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating mantle or hot plate with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Workflow Diagram:

G cluster_0 Part 1: Diastereomeric Salt Formation & Crystallization cluster_1 Part 2: Liberation & Isolation of (S)-Amine cluster_2 Part 3: Hydrochloride Salt Formation racemate Racemic 3-(1-aminoethyl)benzonitrile dissolution Dissolution & Mixing racemate->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution methanol Methanol methanol->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration1 Filtration crystallization->filtration1 crystals Diastereomeric Salt Crystals ((S)-amine-(+)-tartrate enriched) filtration1->crystals filtrate1 Filtrate ((R)-amine-(+)-tartrate enriched) filtration1->filtrate1 crystals_in Diastereomeric Salt Crystals basification Basification crystals_in->basification naoh 10% NaOH (aq) naoh->basification extraction Extraction with Dichloromethane basification->extraction organic_phase Organic Phase ((S)-amine in DCM) extraction->organic_phase aqueous_phase Aqueous Phase (Sodium Tartrate) extraction->aqueous_phase drying Drying (MgSO4) organic_phase->drying evaporation Solvent Evaporation drying->evaporation s_amine (S)-3-(1-Aminoethyl)benzonitrile (Free Base) evaporation->s_amine s_amine_in (S)-Amine Free Base salt_formation Salt Formation s_amine_in->salt_formation hcl HCl in Ether/Dioxane hcl->salt_formation filtration2 Filtration & Drying salt_formation->filtration2 final_product (S)-3-(1-Aminoethyl)benzonitrile HCl filtration2->final_product

Caption: Workflow for the chiral resolution of 3-(1-aminoethyl)benzonitrile.

Step-by-Step Methodology:

  • Dissolution of Resolving Agent: In an appropriately sized Erlenmeyer flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of hot anhydrous methanol. Stir until all the solid has dissolved.[4][5]

  • Formation of Diastereomeric Salts: To the warm tartaric acid solution, slowly add a solution of one molar equivalent of racemic 3-(1-aminoethyl)benzonitrile dissolved in a small amount of methanol. The reaction is exothermic.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate the crystallization of the less soluble diastereomeric salt. The salt of the (S)-amine with L-(+)-tartaric acid is expected to be less soluble in methanol.[4]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt crystals in water and add a 10% aqueous solution of sodium hydroxide with stirring until the pH is strongly basic (pH > 12). This will deprotonate the ammonium salt and liberate the free (S)-amine.

  • Extraction: Extract the aqueous solution several times with dichloromethane. The free amine will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the (S)-3-(1-aminoethyl)benzonitrile free base.

  • Formation of the Hydrochloride Salt: Dissolve the free amine in a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a stoichiometric amount of a solution of hydrogen chloride in ether or dioxane. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Collect the precipitated (S)-3-(1-Aminoethyl)benzonitrile hydrochloride by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Self-Validation and Quality Control: The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the enantiomerically pure compound.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The structural features of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride make it a highly valuable building block in the synthesis of complex, biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[6]

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[6] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the kinase domain, and the specific stereochemistry of the inhibitor is often critical for achieving potent and selective inhibition.

The 3-aminobenzonitrile moiety can serve as a versatile scaffold for the construction of kinase inhibitors. For instance, derivatives of 3-quinolinecarbonitrile have been successfully developed as potent inhibitors of Src tyrosine kinase.[7] The nitrile group can form important hydrogen bonding interactions within the kinase active site, while the chiral amine provides a vector for introducing further substituents to enhance binding affinity and selectivity.

Illustrative Signaling Pathway and Role of the Chiral Intermediate

The following diagram illustrates a simplified generic signaling pathway involving a receptor tyrosine kinase (RTK) and the potential role of an inhibitor derived from (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

G cluster_1 Intracellular Signaling Cascade ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk autophosphorylation Autophosphorylation downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) autophosphorylation->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor (S)-3-(1-Aminoethyl)benzonitrile -derived Kinase Inhibitor inhibitor->autophosphorylation

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

In this hypothetical scenario, a kinase inhibitor synthesized using (S)-3-(1-Aminoethyl)benzonitrile hydrochloride as a key chiral building block competitively binds to the ATP-binding site of the intracellular kinase domain of an RTK. This binding event prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that would otherwise lead to uncontrolled cell proliferation. The specific (S)-configuration of the aminoethyl group would be crucial for the precise fit of the inhibitor into the active site, ensuring high potency and selectivity against the target kinase.

Conclusion: A Versatile Tool for the Future of Targeted Therapy

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride stands out as a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a stereodefined amine and a reactive nitrile group provides medicinal chemists with a powerful tool to design and synthesize novel, potent, and selective drug candidates. The robust and scalable method for its chiral resolution further enhances its utility in drug development programs. As the demand for enantiomerically pure and highly targeted therapeutics continues to grow, the importance of key chiral intermediates like (S)-3-(1-Aminoethyl)benzonitrile hydrochloride in the drug discovery pipeline is set to increase.

References

  • Science Learning Center. Resolution of a Racemic Mixture. Available from: [Link]

  • ResearchGate. Preparative Enantioseparation of dl-α-Methylbenzylamine by High-Speed Countercurrent Chromatography using l-(+)-Tartaric Acid as Chiral Selector. Available from: [Link]

  • PubMed. Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase. Available from: [Link]

  • PMC. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

  • CDN. EXPERIMENT 7: RESOLUTION OF A RACEMATE. Available from: [Link]

  • Organic Syntheses. PREPARATION OF tert-BUTYL ISOCYANIDE. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • PubMed. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Available from: [Link]

  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available from: [Link]

  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]

  • University of St Andrews. Asymmetric synthesis of homochiral Baylis-Hillman products employing (R)-N-methyl-N-α-methylbenzyl amide. Available from: [Link]

  • PubMed. Exploitation of the 3-quinolinecarbonitrile Template for SRC Tyrosine Kinase Inhibitors. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • PrepChem.com. Preparation of benzonitrile. Available from: [Link]

  • Google Patents. Process for the preparation of 3-aminobenzonitrile replace.
  • PMC. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Available from: [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]

  • MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

Sources

In-vitro evaluation of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vitro Evaluation of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride and Related Novel Aminonitriles

Preamble: Charting the Course for a Novel Bioactive Candidate

The journey of a novel chemical entity from discovery to a potential therapeutic is a meticulous process, demanding a rigorous and systematic evaluation of its biological properties. This guide is crafted for researchers, scientists, and drug development professionals embarking on the in-vitro characterization of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride, a compound for which public scientific literature is sparse. In the absence of established biological data, we present a comprehensive framework for the in-vitro evaluation of this and other novel aminonitrile compounds. Our approach is grounded in the principles of scientific integrity, providing a logical progression of experiments designed to elucidate the bioactivity, potential mechanism of action, and preliminary safety profile of such molecules. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust dataset.

Section 1: Foundational In-Vitro Profiling: Cytotoxicity and Antiproliferative Activity

The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of potential therapeutic windows or liabilities.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are crucial for assessing a compound's general toxicity to cells.[1][2] A highly cytotoxic compound may have limited therapeutic potential unless targeted specifically to diseased cells, such as in cancer therapy.[2] Conversely, a lack of cytotoxicity is desirable for many other therapeutic applications. These assays measure various cellular functions, including metabolic activity and membrane integrity, to quantify cell health.[1][3]

Experimental Protocols: MTT and XTT Assays

Among the most common methods for assessing cell viability are the MTT and XTT assays, which measure the metabolic activity of living cells through the reduction of a tetrazolium salt to a colored formazan product.[4]

Table 1: Comparison of MTT and XTT Assay Characteristics

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[4]Reduction of pale yellow XTT to water-soluble orange formazan by mitochondrial dehydrogenases.[4]
Solubilization Step Required (e.g., with DMSO or isopropanol).[4]Not required.[4]
Advantages Well-established, cost-effective.[3]Faster workflow, higher sensitivity, continuous measurement possible.[3][5]
Disadvantages Requires a solubilization step which can introduce variability.[4]Generally more expensive than MTT.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay [4]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at a wavelength between 450-500 nm.

  • Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.

cluster_0 Cytotoxicity Workflow A Seed cells in 96-well plate B Treat with (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (serial dilutions) A->B C Incubate for desired time period (e.g., 24, 48, 72h) B->C D Add Tetrazolium Salt (MTT or XTT) C->D E Incubate (2-4h) D->E F Solubilize Formazan (MTT only) E->F If using MTT G Measure Absorbance E->G If using XTT F->G H Calculate IC50 G->H

Caption: General workflow for MTT/XTT cytotoxicity assays.

Section 2: Preliminary Assessment of Nitrile Group Reactivity

The nitrile group is a versatile functional group in medicinal chemistry.[7][8] While often metabolically stable, it can, in some contexts, act as an electrophile, particularly when activated by adjacent structural features.[9] Some aminonitriles are known to act as reversible covalent inhibitors of proteases by reacting with cysteine or serine residues in the active site.[7][10] Therefore, an early assessment of the nitrile's reactivity is prudent.

Rationale for Reactivity Assay

A simple in-vitro assay using glutathione (GSH), a biologically relevant thiol, can serve as a screen to assess the potential for the nitrile group to react with nucleophiles.[11] This can help to flag compounds that may have off-target covalent interactions.

Experimental Protocol: Glutathione Reactivity Assay[11]
  • Reaction Setup: Incubate a solution of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (e.g., 1 mM) with an equimolar concentration of glutathione in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 24 hours).

  • Analysis: The consumption of the parent compound and the formation of any adducts can be monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation: A rapid loss of the parent compound suggests a reactive nitrile group, which would warrant further investigation into its covalent binding potential.

Section 3: Target Class Prediction and Identification

With foundational cytotoxicity data, the next critical phase is to identify the molecular target(s) of the compound. A multi-pronged approach combining computational, biochemical, and phenotypic methods is most effective.[12]

Computational Approaches

In-silico methods can provide initial hypotheses about potential biological targets, guiding subsequent experimental work.[13][14]

  • Ligand-Based Methods: These approaches compare the structure of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride to databases of compounds with known biological activities.[15] Similarities in chemical structure or pharmacophores can suggest similar targets.

Biochemical Approaches: Affinity-Based Target Pulldown

These methods aim to physically isolate the protein(s) that bind to the compound of interest from a complex biological sample like a cell lysate.[17]

Protocol 3: Affinity-Based Target Pulldown [18]

  • Probe Synthesis: Synthesize a derivative of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride with a linker attached to a non-essential position, which is then conjugated to a solid support (e.g., agarose beads) or a tag like biotin.

  • Incubation: Incubate the immobilized compound with a cell or tissue lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: The identified potential targets must be validated using orthogonal assays.

cluster_1 Target Identification Workflow A Computational Prediction (Ligand/Structure-based) B Hypothesized Targets A->B F Target Validation B->F C Affinity-Based Pulldown D Mass Spectrometry C->D E Candidate Targets D->E E->F G Confirmed Target F->G

Caption: Integrated workflow for target identification.

Section 4: Mechanism of Action and Target Validation

Once candidate targets are identified, it is essential to confirm the interaction and elucidate the mechanism of action. Given that aminonitriles are known inhibitors of certain proteases, enzyme inhibition assays are a logical starting point.[7]

Rationale for Enzyme Inhibition Assays

The aminonitrile scaffold is present in several inhibitors of dipeptidyl peptidase IV (DPP-IV) and cathepsins, which are serine and cysteine proteases, respectively.[7] These inhibitors often function through a reversible covalent interaction between the nitrile group and a nucleophilic residue (serine or cysteine) in the enzyme's active site.[10]

Experimental Protocol: General Enzyme Inhibition Assay
  • Enzyme and Substrate: Use a purified recombinant enzyme and a corresponding fluorogenic or chromogenic substrate.

  • Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the rate of product formation over time using a plate reader (fluorescence or absorbance).

  • Data Analysis: Determine the rate of inhibition and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Table 2: Potential Target Classes for Aminonitrile Compounds

Target ClassRationaleKey Residue
Cysteine Proteases (e.g., Cathepsins) Known targets for aminonitrile inhibitors.[7][10]Cysteine
Serine Proteases (e.g., DPP-IV) Known targets for aminonitrile inhibitors.[7]Serine
Kinases Benzonitrile derivatives are known to inhibit various kinases.[19]Varies
Monoamine Oxidases (MAOs) Some nitrile-containing compounds show MAO inhibitory activity.[20]N/A

Conclusion

The in-vitro evaluation of a novel compound such as (S)-3-(1-Aminoethyl)benzonitrile hydrochloride requires a systematic and hypothesis-driven approach. This guide outlines a logical progression from foundational cytotoxicity profiling to target identification and mechanism of action studies. By integrating computational predictions with robust biochemical and cell-based assays, researchers can build a comprehensive biological profile of a novel aminonitrile, paving the way for further preclinical development.

References

  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF. [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136–1138. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Luo, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Piizzi, G., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(4), 414–418. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. [Link]

  • Drug Target Review. (2025). New predictive model identifies synergistic drug pairings. [Link]

  • Ardigen. (2024). Target Identification: The Cornerstone of the Drug Discovery Process. [Link]

  • CAS. (n.d.). How Predictive Models Empower Drug Discovery. [Link]

  • NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Ding, Y., et al. (2020). The Computational Models of Drug-target Interaction Prediction. Protein and Peptide Letters, 27(5), 348–358. [Link]

  • Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology, 101, 1-25. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Fleming, P. E., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • ACS Medicinal Chemistry Letters. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. [Link]

  • van der Loo, B., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 47. [Link]

  • ResearchGate. (2025). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. [Link]

  • ResearchGate. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. [Link]

  • da Silva, E. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(7), 1039–1053. [Link]

  • ResearchGate. (2025). Novel Benzothiazole–Benzonitrile‐Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties | Request PDF. [Link]

  • ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. [Link]

  • Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11, 142. [Link]

  • Google Patents. (n.d.).
  • Kamal, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 54. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. [Link]

Sources

The Nitrile Pharmacophore: A Technical Guide to Benzonitrile Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and background of benzonitrile derivatives in pharmacology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Benzonitrile derivatives represent a cornerstone in modern medicinal chemistry, evolving from simple industrial solvents to critical pharmacophores in oncology, neuropsychiatry, and virology.[1] The cyano group (-CN) attached to an aromatic ring offers a unique combination of physicochemical properties—strong electron-withdrawing capacity, compact size, and hydrogen bond acceptor capability—that allows it to function as a versatile bioisostere for carbonyls, hydroxyls, and halogens. This guide analyzes the mechanistic basis of benzonitrile efficacy, detailing its role in heme-coordination (aromatase inhibitors) and allosteric modulation (SSRIs), while providing validated synthetic protocols for its introduction into drug scaffolds.

Chemical Fundamentals: The Cyano Isostere

The utility of the benzonitrile moiety stems from its ability to modulate the electronic and steric landscape of a drug molecule without introducing significant bulk.

Electronic and Steric Properties[1]
  • Dipole Moment: The nitrile group possesses a strong dipole moment (~3.9 D), significantly enhancing the polarity of the parent molecule compared to halogen isosteres (e.g., -Cl or -F). This facilitates strong dipole-dipole interactions with protein targets.[1]

  • Metabolic Blocking: The electron-withdrawing nature of the cyano group deactivates the aromatic ring toward electrophilic attack. Placing a nitrile group at the para-position of a phenyl ring is a proven strategy to block Cytochrome P450-mediated oxidative metabolism (hydroxylation), thereby extending the drug's half-life (

    
    ).
    
  • Hydrogen Bonding: unlike halogens, the nitrogen atom of the nitrile group acts as a weak-to-moderate hydrogen bond acceptor (HBA), allowing for specific interactions with serine, threonine, or tyrosine residues in the binding pocket.

Bioisosterism

The nitrile group is frequently employed as a bioisostere for:

  • Carbonyl groups (-C=O): Similar dipole orientation but reduced steric demand.[1]

  • Hydroxyl groups (-OH): Acts as an HBA but lacks H-donor capability, useful for improving membrane permeability by reducing PSA (Polar Surface Area).[1]

  • Halogens (-Cl, -Br): Similar van der Waals radius to a methyl group but with significantly different electronic properties.[1]

Pharmacological Mechanisms: The "Warhead" Role[2]

Case Study: Aromatase Inhibition (Letrozole)

Letrozole represents the archetype of benzonitrile utility.[1] As a third-generation aromatase inhibitor, it targets CYP19A1 to prevent the conversion of androgens to estrogens in breast cancer therapy.

  • Mechanism: The benzonitrile moiety is not merely a scaffold; it is the functional "warhead." The nitrogen atom of the nitrile group coordinates directly with the heme iron (

    
    ) of the CYP19A1 enzyme. This coordination displaces the molecular oxygen required for the hydroxylation of the androgen substrate, effectively shutting down the enzymatic pathway.
    
  • Selectivity: The benzonitrile scaffold provides the rigid geometry required to fit the hydrophobic pocket adjacent to the heme, ensuring high specificity over other P450 enzymes.

Letrozole_Mechanism CYP19 CYP19A1 (Aromatase) Active Site Heme Heme Iron (Fe2+) CYP19->Heme Androgen Androgen Substrate (Testosterone) Heme->Androgen Normal Catalysis Letrozole Letrozole (Benzonitrile Scaffold) Letrozole->Heme N-Fe Coordination (Reversible Binding) Letrozole->Androgen Competitive Inhibition Estrogen Estrogen (Biosynthesis Blocked) Androgen->Estrogen Blocked

Figure 1: Mechanism of Action for Letrozole showing the critical N-Fe coordination event that inhibits estrogen biosynthesis.

Case Study: SSRIs (Citalopram/Escitalopram)

In Selective Serotonin Reuptake Inhibitors (SSRIs), the benzonitrile group improves selectivity for the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET).[2][3]

  • Binding Mode: Crystallographic studies suggest the nitrile group occupies a specific sub-pocket in the central binding site (S1), engaging in hydrogen bonding or polar interactions with residues such as Tyr95 or Ala169. This interaction stabilizes the inhibitor-transporter complex, preventing serotonin reuptake.[1]

Therapeutic Landscape: FDA-Approved Benzonitriles[1]

The following table summarizes key FDA-approved drugs where the benzonitrile moiety is essential for efficacy.

Drug NameTherapeutic ClassTargetRole of Nitrile Group
Letrozole Oncology (Breast Cancer)CYP19A1 (Aromatase)Coordinates with Heme Iron; blocks catalysis.[1]
Anastrozole Oncology (Breast Cancer)CYP19A1 (Aromatase)Coordinates with Heme Iron; metabolic stability.[1]
Escitalopram CNS (Antidepressant)SERT (Serotonin Transporter)Enhances affinity/selectivity via polar interactions.[1]
Rilpivirine Antiviral (HIV)Reverse TranscriptaseBinds to hydrophobic pocket; H-bond acceptor.[1]
Perampanel CNS (Antiepileptic)AMPA ReceptorAllosteric antagonism; metabolic blocking.[1]
Vildagliptin Metabolic (Diabetes)DPP-4 EnzymeCyanopyrrolidine motif (related); covalent trap.[1]

Synthetic Architectures & Protocols

Historically, benzonitriles were synthesized via the Sandmeyer reaction (using cyanides and diazonium salts) or the Rosenmund-von Braun reaction (using CuCN at high temperatures). Modern medicinal chemistry prefers transition-metal catalyzed cyanation for its mild conditions and functional group tolerance.[1]

Protocol: Pd-Catalyzed Cyanation of Aryl Halides

This protocol is the industry standard for introducing a nitrile group into a late-stage drug intermediate containing an aryl bromide or iodide.[1]

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (5-10 mol%)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) (degassed)

  • Temperature: 80–120 °C[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol),

    
     (0.6 mmol), and 
    
    
    
    (0.05 mmol).
  • Solvation: Add anhydrous, degassed DMF (5 mL). Seal the vial with a septum cap.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor reaction progress via LC-MS or TLC (typically 2–12 hours).[1]

    • Note: The solution typically turns from yellow to black as

      
       precipitates upon completion.
      
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (

    
    ) to quench excess cyanide and solubilize zinc salts.[1]
    
  • Purification: Wash the organic layer with brine, dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Safety Warning: While


 is less volatile than KCN, it is still highly toxic.[1] All waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1]

Drug Discovery Workflow: SAR Logic

The decision to introduce a nitrile group is often driven by specific SAR (Structure-Activity Relationship) challenges.

SAR_Logic Start Lead Compound Optimization MetabolicIssue Issue: Rapid Metabolic Clearance? Start->MetabolicIssue PotencyIssue Issue: Low Potency/Binding? Start->PotencyIssue ParaBlock Strategy: Block Para-Position (Prevents Hydroxylation) MetabolicIssue->ParaBlock Yes ElectronicMod Strategy: Modulate Electronics (EWG Effect) PotencyIssue->ElectronicMod Need EWG HBond Strategy: Add H-Bond Acceptor (Target Specific Residues) PotencyIssue->HBond Need Polar Contact Benzonitrile Synthesize Benzonitrile Analog ParaBlock->Benzonitrile ElectronicMod->Benzonitrile HBond->Benzonitrile Test Evaluate IC50 & Microsomal Stability Benzonitrile->Test In Vitro Assay

Figure 2: SAR Decision Tree for introducing a benzonitrile pharmacophore during lead optimization.

Safety & Toxicology: The Cyanide Question

A common misconception is that benzonitrile drugs readily release toxic cyanide (


) in vivo.[1]
  • Aromatic Stability: Unlike aliphatic nitriles (which can undergo

    
    -hydroxylation leading to cyanide release), aromatic nitriles (benzonitriles) are generally metabolically stable.[1] The 
    
    
    
    bond is strong and resistant to oxidative cleavage under physiological conditions.[1]
  • Metabolism: Benzonitriles are typically metabolized via aromatic hydroxylation at other ring positions or hydrolysis to benzoic acid derivatives, which are then excreted as glycine conjugates (hippurates).[1]

  • Risk Mitigation: During drug design, "soft spots" for metabolism should be identified.[1] If the aromatic ring is extremely electron-deficient, nucleophilic attack by glutathione might displace the cyanide, though this is rare in optimized drugs.

References

  • Fehling, H. (1844).[1] Untersuchungen über die Zersetzung des benzoësauren Ammoniaks durch die Wärme. Annalen der Chemie und Pharmacie. Link

  • Bhatnagar, A. S. (2007).[1] The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment.[1][4][5] Link

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Hyttel, J. (1994).[1] Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). International Clinical Psychopharmacology. Link

  • Anbarasan, P., et al. (2011).[1] Efficient Synthesis of Aryl Nitriles from Aryl Halides. Angewandte Chemie International Edition. Link

  • U.S. Food and Drug Administration (FDA). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations.[1] Link

Sources

Methodological & Application

Application Note: Quantitative Analysis & Enantiomeric Profiling of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, field-ready protocol for the analysis of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride , a critical chiral intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine .

Abstract & Molecule Profile

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 2741870-03-9 for HCl salt; generic related 127852-31-7) is a primary amine salt utilized as a chiral building block. Its quality attributes are critical for downstream yield and stereochemical purity of the final drug substance.

This guide details three orthogonal methods to ensure complete characterization:

  • Reverse-Phase HPLC (RP-HPLC): For chemical purity and related substances.

  • Chiral HPLC: For Enantiomeric Excess (ee) determination.

  • Potentiometric Titration: For absolute assay (stoichiometry verification).

Physicochemical Profile
PropertyValue / CharacteristicImpact on Method
Structure 3-substituted benzonitrile with an ethylamine side chain.[1][][3][4][5][6]UV Active (Benzonitrile chromophore).
Chirality Single chiral center (S-configuration).Requires chiral stationary phase (CSP).[7][8]
Basicity Primary amine (pKa ~9.5).Potential for peak tailing; requires buffered MP.
Salt Form Hydrochloride (HCl).Highly water-soluble; requires pH control.
UV Max ~215 nm, ~254 nm.215 nm provides higher sensitivity.

Method 1: Chemical Purity by RP-HPLC

Objective: Quantify the main peak and detect synthetic impurities (e.g., the hydrolyzed amide, the des-cyano analog).

Chromatographic Conditions[9][10][11][12][13][14]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent base-deactivated column.

    • Expert Insight: Standard C18 columns often suffer from silanol interactions with the free amine, leading to tailing. "Base-deactivated" or "End-capped" columns are mandatory here.

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH 7.0.

    • Why pH 7.0? At low pH (2.0), the amine is fully protonated and elutes very fast (near void volume). At pH 7.0, the amine is still protonated but retention is improved, and the neutral nitrile group is stable.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Linear Gradient
20.04060Isocratic Hold
20.19010Re-equilibration
25.09010Stop
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20).

  • Standard Prep: Dissolve 25 mg of Reference Standard in 50 mL diluent (0.5 mg/mL).

  • Sample Prep: Equivalent concentration. Ensure the salt is fully dissolved; sonicate for 5 mins.

Method 2: Enantiomeric Purity by Chiral HPLC (Normal Phase)

Objective: Determine the Enantiomeric Excess (%ee) by separating the (S)-enantiomer from the (R)-antipode.

Chromatographic Conditions[9][10][11][12][13][14]
  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mechanism:[][5][9] Amylose tris(3,5-dimethylphenylcarbamate). This phase forms hydrogen bonds with the amino and nitrile groups, providing excellent discrimination for phenylethylamines.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical Additive:Diethylamine (DEA) is non-negotiable. It masks residual silanols on the silica backbone. Without DEA, the amine peak will broaden significantly, destroying resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm.

System Suitability Criteria[11]
  • Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

  • Tailing Factor: < 1.5 for the main peak.

  • Typical Elution: (R)-isomer usually elutes first on AD-H columns (confirm with racemic standard).

Method 3: Absolute Assay by Potentiometric Titration

Objective: Determine the precise salt content (Assay on anhydrous basis). HPLC measures purity (area %), but titration measures the actual mass balance.

Principle

The hydrochloride salt is titrated with Silver Nitrate (AgNO3) to quantify the chloride counter-ion, or potentiometrically with Sodium Hydroxide (NaOH) to neutralize the protonated amine. The NaOH Potentiometric method is preferred for direct amine salt assay.

Protocol
  • Equipment: Automatic Potentiometric Titrator (e.g., Metrohm/Mettler Toledo) with a glass pH electrode.

  • Solvent: Methanol : Water (50:50).

  • Titrant: 0.1 N Sodium Hydroxide (Standardized).

  • Procedure:

    • Weigh accurately ~200 mg of sample into the titration vessel.

    • Dissolve in 50 mL of solvent.

    • Titrate with 0.1 N NaOH to the inflection point.

  • Calculation:

    
    
    
    • V = Volume of NaOH consumed (mL)

    • N = Normality of NaOH

    • Eq. Wt. = 182.65 g/mol (Molecular weight of the HCl salt)

    • W = Sample Weight (mg)

Analytical Workflow Visualization

AnalyticalWorkflow cluster_Purity Purity & Impurities cluster_Chiral Stereochemistry cluster_Assay Potency Sample Raw Sample (S)-3-(1-Aminoethyl)benzonitrile HCl ID Identification (IR / Retention Time) Sample->ID RP_HPLC RP-HPLC (C18) Method 1 Sample->RP_HPLC Chiral_HPLC Chiral HPLC (AD-H) Method 2 Sample->Chiral_HPLC Titration Potentiometric Titration Method 3 Sample->Titration Impurity_Calc Impurity Profiling (< 0.10% Limit) RP_HPLC->Impurity_Calc Report Final CoA Generation Impurity_Calc->Report EE_Calc Enantiomeric Excess (> 99.0% ee) Chiral_HPLC->EE_Calc EE_Calc->Report Assay_Calc Absolute Assay (98.0 - 102.0%) Titration->Assay_Calc Assay_Calc->Report

Figure 1: Integrated analytical workflow for comprehensive characterization of the amine salt.

References

  • Rao, K. V., et al. "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica, vol. 2, no. 5, 2010, pp. 253-263. Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Phenomenex Application Guide. "Chiral HPLC Separations: Strategy and Approaches." Phenomenex Technical Notes. Link

  • Sielc Technologies. "HPLC Separation of Amines and Nitriles." Application Notebook. Link

  • Pickering Laboratories. "Amino Acid Analysis in Pharmaceutical Products." Method Abstract. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a critical chiral building block (CBB) frequently employed in the synthesis of calcilytics and kinase inhibitors. Structurally, it consists of a benzonitrile core with a chiral ethylamine handle.

The analytical challenge is threefold:

  • Polarity & Basicity: As a primary amine salt, the compound exhibits strong interaction with residual silanols on standard C18 columns, leading to peak tailing.

  • Chirality: The (S)-enantiomer must be distinguished from the (R)-enantiomer (enantiomeric excess, ee), as the wrong stereochemistry can render a final drug candidate inactive or toxic.

  • Detection Limits: In genotoxic impurity (GTI) screening, trace levels of this amine must be quantified using LC-MS/MS.

This guide presents three validated protocols: a Reverse-Phase (RP-HPLC) method for chemical purity, a Normal-Phase Chiral HPLC method for enantiomeric purity, and an LC-MS/MS method for trace analysis.

Method Development Strategy (The "Why")

The following decision matrix explains the selection of stationary phases and detection modes based on the physicochemical properties of the analyte (


 for the amine).

MethodStrategy Analyte (S)-3-(1-Aminoethyl)benzonitrile HCl (Polar, Basic, Chiral) Goal Select Analytical Mode Analyte->Goal Path1 Chemical Purity (Achiral) Goal->Path1 Path2 Enantiomeric Purity (Chiral) Goal->Path2 Path3 Trace Quantitation (Genotox/Cleaning) Goal->Path3 Sol1 RP-HPLC (C18) High pH or Ion Pairing (Suppress Ionization) Path1->Sol1 Hydrophobic Retention Sol2 NP-HPLC (Amylose) Hexane/IPA/DEA (Max Selectivity) Path2->Sol2 Steric Recognition Sol3 LC-MS/MS (ESI+) MRM Mode (Max Sensitivity) Path3->Sol3 Mass Filtration

Figure 1: Analytical decision tree based on analyte properties.

Protocol A: Achiral HPLC for Chemical Purity

Objective: Quantify the main peak and identify synthetic byproducts (e.g., hydrolyzed ketone, des-cyano analogs).

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Waters XBridge C18,

    
     (or equivalent high-pH stable column).
    
  • Rationale: The XBridge Hybrid Particle Technology (HPT) allows operation at pH 10. At this pH, the amine is deprotonated (neutral), increasing retention and improving peak symmetry without the need for ion-pairing agents [1].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
    .
    
  • Detection: UV at 230 nm (Benzonitrile absorption max).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
15.01090Linear Gradient
18.01090Hold
18.1955Re-equilibration
23.0955End
Sample Preparation

Dissolve 10 mg of the hydrochloride salt in 10 mL of Water:Acetonitrile (50:50) . Note: Do not use pure acetonitrile as the salt may precipitate.

Protocol B: Chiral HPLC for Enantiomeric Excess (%ee)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer impurity.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Daicel CHIRALPAK® AD-H or AD-3 (

    
    ).
    
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate).

  • Rationale: Polysaccharide-based columns in Normal Phase (NP) mode offer superior selectivity for aromatic amines compared to Reverse Phase. The "H-bonding" capability of the carbamate linkage is critical for chiral recognition of the aminoethyl group [2].

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Additive Role: Diethylamine (DEA) is mandatory . It masks free silanols and ensures the amine elutes as a sharp peak. Without DEA, the peak will broaden significantly or not elute.

  • Flow Rate: 1.0 mL/min.[1]

  • Temp:

    
     (Lower temperature often improves chiral resolution).
    
  • Detection: UV at 230 nm.

System Suitability Requirements
  • Resolution (

    
    ): 
    
    
    
    between (R) and (S) enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Elution Order: typically (R) elutes before (S) on AD-H, but this must be confirmed with a racemic standard.

Protocol C: LC-MS/MS for Trace Analysis

Objective: Quantify trace levels (ppm range) of the amine in final drug products or cleaning validation swabs.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion:

    
    .
    
  • Mechanistic Insight: The protonation occurs readily on the primary amine. Fragmentation typically involves the loss of ammonia (

    
    , -17 Da) and the cleavage of the nitrile group.
    
MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Type
(S)-3-(1-Aminoethyl)benzonitrile147.1130.15015Quantifier (Loss of

)
(S)-3-(1-Aminoethyl)benzonitrile147.1103.15030Qualifier (Benzonitrile cation)
Internal Standard (d4-Analog)151.1134.15015Reference
LC Conditions (MS-Compatible)
  • Column: Agilent Poroshell 120 EC-C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ballistic gradient (5% to 95% B in 3 minutes) for high throughput.

Experimental Workflow Diagram

Workflow Sample Raw Sample (HCl Salt) Prep Dissolution (50:50 H2O:MeCN) Sample->Prep Split Test Type Prep->Split Achiral Protocol A: Purity (XBridge C18) Split->Achiral > 1 mg/mL Chiral Protocol B: %ee (Chiralpak AD-H) Split->Chiral > 1 mg/mL MS Protocol C: Trace (LC-MS/MS) Split->MS < 1 µg/mL Report Final COA (Purity, ee%, ID) Achiral->Report Chiral->Report MS->Report

Figure 2: Laboratory workflow for complete characterization of the intermediate.

Troubleshooting & Best Practices

  • Peak Tailing in Chiral Method:

    • Cause: Insufficient base additive.

    • Fix: Increase Diethylamine (DEA) from 0.1% to 0.2% in the mobile phase. Ensure the column is dedicated to basic analytes to avoid memory effects [3].

  • Salt Precipitation:

    • Cause: High organic content in sample diluent.

    • Fix: The HCl salt is water-soluble. Ensure at least 30% water in the sample diluent before injecting onto the NP chiral system (small volumes of water are tolerated on Amylose columns, or convert to free base via liquid-liquid extraction if strict NP conditions are required).

  • Carryover in LC-MS:

    • Cause: Sticky amine adsorption on injector needle.

    • Fix: Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid.

References

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link]

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Mobile Phase pH effects on Amines).

Sources

Application Notes and Protocols for In-Vitro Dissolution of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride for use in a variety of in-vitro assays. Addressing the common challenges associated with the handling of small molecule hydrochloride salts, this protocol emphasizes methodological consistency to ensure experimental reproducibility. Key sections detail the rationale for solvent selection, step-by-step procedures for stock and working solution preparation, and critical quality control measures to validate solubility and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in-vitro experimental systems.

Introduction: Understanding the Physicochemical Landscape

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is an organic compound featuring a chiral amine, a benzonitrile group, and a hydrochloride salt. The hydrochloride moiety is frequently incorporated into drug candidates to enhance their aqueous solubility and stability, a critical factor for successful in-vitro and in-vivo studies.[1] The aromatic benzonitrile core, however, imparts a degree of lipophilicity, which can present challenges in achieving high concentrations in purely aqueous media.[2][3][4]

The dissolution behavior of this compound is governed by a delicate interplay between its inherent structure and the properties of the chosen solvent system. As a salt of a weak base (the amine group), its solubility is significantly influenced by the pH of the solution.[5][6][7] In acidic to neutral aqueous solutions, the amine group is protonated, favoring dissolution. Conversely, in basic conditions, the free base may form, which is likely to be less water-soluble and could precipitate.

Aminonitrile compounds can also be susceptible to degradation, and their hydrochloride salts are often supplied to improve stability.[8] Careful handling and appropriate storage of solutions are therefore paramount to maintaining the compound's integrity throughout the experimental workflow.

Strategic Solvent Selection for Optimal Performance

The choice of solvent is a critical first step that dictates the success of subsequent in-vitro experiments. The ideal solvent should fully dissolve the compound at the desired stock concentration, be compatible with the assay system (e.g., cell culture, enzyme assay), and introduce minimal toxicity or off-target effects.

Recommended Solvents
SolventSuitability for Stock Solution (High Conc.)Suitability for Working Solution (Low Conc.)Key Considerations
Water (Sterile, Deionized) ModerateHighAs a hydrochloride salt, good aqueous solubility is expected.[9] However, the maximum achievable concentration may be limited by the benzonitrile moiety. The pH of the water can influence solubility.
Dimethyl Sulfoxide (DMSO) HighModerateAnhydrous DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[10][11] It is a common choice for high-concentration stock solutions. However, DMSO can be toxic to cells, and its final concentration in the assay should be carefully controlled (typically ≤0.5%).[12][13] DMSO is also hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of some compounds.[13]
Ethanol (EtOH) ModerateModerateEthanol is another organic solvent option, but its utility may be limited by the compound's specific solubility.[12] Like DMSO, ethanol can be cytotoxic, and its final concentration in the assay must be minimized.
Decision Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the most appropriate solvent for your specific application.

Solvent_Selection A Start: Need to dissolve (S)-3-(1-Aminoethyl)benzonitrile HCl B Is a high concentration stock solution (>1 mM) required? A->B C Attempt to dissolve in sterile, deionized water. B->C No F Attempt to dissolve in anhydrous DMSO. B->F Yes D Is the compound fully dissolved at the desired concentration? C->D E Use aqueous stock solution. Proceed to working solution preparation. D->E Yes D->F No G Is the compound fully dissolved in DMSO? F->G H Use DMSO stock solution. Proceed to working solution preparation with caution regarding final DMSO concentration. G->H Yes I Consider alternative solvents (e.g., Ethanol) or consult with a chemist. Re-evaluate required stock concentration. G->I No

Caption: Solvent selection workflow for (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

Experimental Protocols: From Powder to Plate

The following protocols provide a step-by-step guide for the preparation of stock and working solutions. Adherence to aseptic techniques is critical, especially for cell-based assays.

Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended when a high-concentration stock solution is required.

Materials:

  • (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (Molecular Weight: 182.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.8265 mg of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

  • Aliquot the powder: Aseptically transfer the weighed powder into a sterile microcentrifuge tube.

  • Add DMSO: Carefully add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[13] Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of a 1 mM Stock Solution in Sterile Water

This protocol is suitable for applications where an aqueous stock solution is preferred and a lower concentration is sufficient.

Materials:

  • (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (Molecular Weight: 182.65 g/mol )

  • Sterile, deionized water

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 1 mM stock solution, weigh out 0.18265 mg of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

  • Aliquot the powder: Aseptically transfer the weighed powder into a sterile microcentrifuge tube.

  • Add sterile water: Add 1 mL of sterile, deionized water to the tube.

  • Dissolution: Tightly cap the tube and vortex for 2-3 minutes. Sonication in a water bath for a short period can also be beneficial.

  • Visual Inspection: Carefully inspect the solution for complete dissolution. If particulates remain, the desired concentration may exceed the aqueous solubility limit. In this case, consider preparing a more dilute stock solution or using DMSO.

  • Sterile Filtration (Optional but Recommended): For cell culture applications, it is advisable to sterile-filter the aqueous stock solution through a 0.22 µm syringe filter into a new sterile tube.[9]

  • Aliquoting and Storage: Aliquot and store at -20°C.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate assay buffer or cell culture medium.

Key Principle: Avoid "Solvent Shock"

When a concentrated organic stock solution (e.g., in DMSO) is rapidly diluted into an aqueous medium, the compound can precipitate out due to the sudden change in solvent polarity. This phenomenon is known as "solvent shock".[14]

Procedure for Dilution:

  • Thaw the stock solution: Thaw a single aliquot of the stock solution at room temperature.

  • Pre-warm the medium/buffer: Warm the cell culture medium or assay buffer to the appropriate temperature (e.g., 37°C for cell-based assays).

  • Serial Dilution: It is best practice to perform serial dilutions to reach the final desired concentration.

  • Gradual Addition: Add the stock solution dropwise to the pre-warmed medium/buffer while gently vortexing or swirling the tube. This ensures rapid and uniform mixing, minimizing localized high concentrations of the organic solvent.

  • Final Concentration of Organic Solvent: Ensure the final concentration of DMSO or ethanol in the assay is below the cytotoxic threshold for your specific cell line or assay system (generally <0.5% v/v).[12]

  • Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation before adding it to your cells or assay.

Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh (S)-3-(1-Aminoethyl) benzonitrile HCl powder B Add chosen solvent (e.g., DMSO or Water) A->B C Vortex / Sonicate until fully dissolved B->C D Visual Inspection for Clarity C->D E Aliquot into single-use tubes D->E Clear I Perform serial dilutions into medium/buffer with gentle mixing D->I Precipitate F Store at -20°C or -80°C E->F G Thaw one aliquot of stock solution G->I H Pre-warm assay medium/buffer H->I J Visual Inspection for Clarity I->J J->I Precipitate K Proceed with in-vitro assay J->K Clear

Caption: General workflow from powder to in-vitro assay.

Quality Control and Troubleshooting

A self-validating protocol includes checks to ensure the compound remains in solution and is stable.

Solubility and Stability Validation
  • Visual Inspection: Always visually inspect stock and working solutions for any signs of precipitation or turbidity before use.[14]

  • Centrifugation Test: If you are unsure about the solubility, centrifuge a small aliquot of the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes. The absence of a pellet indicates good solubility.

  • pH Measurement: For aqueous solutions, measure the pH. A significantly acidic pH is expected for the hydrochloride salt in unbuffered water. Be aware that the buffering capacity of your final assay medium will determine the final pH.[6]

  • Stability: For long-term studies, it is advisable to periodically check the purity and concentration of the stock solution using analytical techniques such as HPLC. Benzonitrile compounds are generally stable, but hydrolysis of the nitrile group can occur under strongly acidic or basic conditions.[2][3]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Compound does not dissolve in the chosen solvent. The concentration exceeds the solubility limit.Try a lower concentration. Use a stronger solvent (e.g., switch from water to DMSO). Gentle heating or sonication may help.[8][15]
Precipitation occurs when diluting the DMSO stock into aqueous medium. "Solvent shock" due to poor mixing or exceeding the aqueous solubility limit.[14]Add the DMSO stock to the aqueous medium slowly and with vigorous mixing. Perform an intermediate dilution step. Reduce the final concentration of the compound in the assay.[14]
Precipitate forms in the assay plate over time. Compound instability at 37°C. Interaction with media components (e.g., serum proteins).[14] pH shift in the medium due to cellular metabolism.[14]Test the compound's stability in the medium at 37°C over the time course of the experiment. Consider reducing the serum concentration or using a serum-free medium if compatible with the cell line. Ensure the medium has sufficient buffering capacity.[14]

Conclusion

The successful use of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride in in-vitro assays is critically dependent on proper dissolution and handling. By understanding the physicochemical properties of the compound and selecting the appropriate solvent system, researchers can prepare stable and soluble stock solutions. Careful dilution techniques to avoid solvent shock and adherence to quality control measures will ensure the generation of reliable and reproducible data. This application note provides a robust framework for these procedures, empowering researchers to confidently integrate this compound into their experimental workflows.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from Rowan University website: [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Attia, L. J., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • American Chemical Society. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Grokipedia. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem Compound Database. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ACS Publications. (2018, July 27).
  • Benchling. (2015, June 12). Sodium Chloride Stock Preparation. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. International Journal of Pharmaceutics, 25(2), 135-145.
  • Gibson, E. K. (2007).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research.
  • Zenodo. (n.d.).
  • to prepare and standardize 0.1n solution of hydrochloric acid. (n.d.).
  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Troubleshooting & Optimization

The Benzonitrile Analytical Suite: A Troubleshooting Guide for Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzonitrile Challenge

Benzonitriles are deceptive. Structurally simple, they serve as critical intermediates in the synthesis of diverse pharmacophores (e.g., Letrozole, Perampanel). However, their analytical behavior is governed by the strong electron-withdrawing nature of the cyano group (-C≡N), which creates a dipole moment (~4.18 D) that complicates both Reversed-Phase LC (RP-LC) and Gas Chromatography (GC).

This guide addresses the three most common failure modes in benzonitrile method development: selectivity loss for positional isomers , hydrolytic instability , and thermal degradation during injection .

Module 1: HPLC/UHPLC Method Development

The Core Issue: Selectivity & Peak Shape

Standard C18 columns often fail to separate positional isomers (ortho-, meta-, para-substituted benzonitriles) because the hydrophobicity differences are negligible. Furthermore, the nitrogen lone pair on the nitrile group can interact with residual silanols on the silica surface, leading to peak tailing.

Troubleshooting Guide: HPLC

Q: Why do my benzonitrile isomers co-elute on a C18 column? A: C18 phases rely primarily on hydrophobic subtraction. Positional isomers of benzonitriles often have nearly identical logP values.

  • The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • The Science: The electron-deficient aromatic ring of the benzonitrile interacts with the

    
    -electrons of the phenyl stationary phase (
    
    
    
    interaction). This interaction is highly sensitive to the position of substituents (ortho/meta/para), providing "orthogonal" selectivity compared to C18.

Q: I see significant peak tailing (Tailing Factor > 1.5). Is my column dead? A: Likely not. This is usually due to secondary silanol interactions.[1][2]

  • The Fix:

    • Mobile Phase Modifier: Ensure you are using an acidic modifier. 0.1% Formic Acid or Phosphoric Acid is standard. This suppresses the ionization of residual silanols (Si-O⁻

      
       Si-OH).
      
    • Column Choice: Use a "Type B" high-purity silica column or a column with "polar embedding" (e.g., amide-embedded C18), which shields silanols.

Q: Which wavelength should I select for maximum sensitivity? A: Benzonitrile has two distinct UV absorption bands.[3][4]

  • Primary Band (~224 nm): High molar absorptivity (

    
    ). Use for trace impurity analysis.[2]
    
  • Secondary Band (~271 nm): Lower absorptivity (

    
    ). Use for assay/main peak quantification to avoid detector saturation.
    
Visualization: Column Selection Logic

HPLC_Decision_Tree Start Start: Benzonitrile Method Development Isomers Are positional isomers present? Start->Isomers C18 Use C18 (L1) Column Focus: Hydrophobicity Isomers->C18 No Phenyl Use Phenyl-Hexyl (L11) Column Focus: Pi-Pi Interactions Isomers->Phenyl Yes Tailing Is Tailing Factor > 1.5? C18->Tailing Phenyl->Tailing Modifier Add 0.1% Formic Acid or Switch to End-capped Column Tailing->Modifier Yes Success Method Validated Tailing->Success No Modifier->Success

Figure 1: Decision tree for stationary phase selection. Phenyl phases are prioritized when separating isomers due to pi-pi selectivity.

Module 2: GC-MS/FID Considerations

The Core Issue: Thermal Stress

While benzonitriles are generally volatile, they are thermally labile in the presence of moisture or active sites in the GC inlet, leading to "ghost peaks" of benzamide.

Troubleshooting Guide: GC

Q: I see a small peak eluting just after my main benzonitrile peak. Is it an impurity? A: It might be an artifact generated inside your injector.

  • The Diagnosis: Inject the sample at a lower inlet temperature (e.g., drop from 250°C to 200°C). If the peak area decreases, it is a thermal degradation product (likely benzamide formed via hydrolysis in the liner).

  • The Fix: Use a deactivated glass liner (silanized) and ensure your sample solvent is dry (anhydrous).

Q: Why is my solvent peak tailing and obscuring early eluters? A: Benzonitriles are polar. If you dissolve them in a non-polar solvent (like Hexane) and inject onto a polar column (like Wax), you get "solvent mismatch."

  • The Fix: Match the solvent polarity to the column, or use a solvent with intermediate polarity like Ethyl Acetate or Dichloromethane (DCM).

Module 3: Stability & Hydrolysis (The "Silent Killer")

The Core Issue: The Hydrolysis Pathway

The nitrile group is susceptible to hydrolysis, converting first to an amide and then to a carboxylic acid .[5][6] This reaction is catalyzed by both acid and base, meaning your mobile phase pH can induce degradation during the run if the sample sits in the autosampler for 24+ hours.

Key Mass Shifts to Watch:

  • Benzonitrile (+18 Da)

    
     Benzamide 
    
  • Benzamide (+1 Da)

    
     Benzoic Acid 
    
Visualization: Degradation Pathway

Hydrolysis_Pathway Nitrile Benzonitrile (Parent) Amide Benzamide (Intermediate) Nitrile->Amide + H2O (Slow Step) Acid Benzoic Acid (Final Product) Amide->Acid + H2O / - NH3 (Fast Step)

Figure 2: Hydrolytic degradation pathway. The conversion to benzamide is the primary stability risk in aqueous mobile phases.

Summary of Analytical Parameters

ParameterSpecification / RecommendationReason
UV Wavelength 224 nm (Trace), 271 nm (Assay)Maximize sensitivity vs. Linear range.
HPLC Column Phenyl-Hexyl or BiphenylEnhanced selectivity for aromatic isomers via

interactions.
Mobile Phase pH Acidic (pH 2.0 - 3.0)Suppress silanol activity; prevent peak tailing.[7]
GC Inlet Temp < 220°C (if possible)Minimize thermal hydrolysis to benzamide.
Mass Spec (ESI) Positive Mode (

)
Benzonitriles protonate weakly; consider APCI for better sensitivity.

References

  • Sielc Technologies. Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • PhotochemCAD. Benzonitrile Absorption Spectrum. Retrieved from [Link][8]

Sources

Validation & Comparative

A Comparative Analysis of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride and its Enantiomer: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational drug design.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[2][3] This guide provides a comprehensive comparative analysis of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride and its (R)-enantiomer, offering a framework for researchers and drug development professionals to navigate the nuances of these chiral building blocks. Chiral amines and nitriles are significant structural motifs in a vast array of pharmaceuticals, making a deep understanding of their stereoisomers critical for advancing safe and effective therapeutics.[4][5]

The imperative for enantiomeric purity is underscored by regulatory bodies worldwide, with a strong preference for the development of single-enantiomer drugs over racemic mixtures.[1] This shift is driven by the recognition that one enantiomer may be therapeutically active while the other could be inactive, less potent, or even contribute to adverse effects.[2][6] Therefore, the rigorous characterization and comparison of enantiomers, as detailed in this guide, is not merely an academic exercise but a critical step in the drug development pipeline.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light and other chiral entities differs. This distinction is fundamental to their separation and differential biological activity.

Property(S)-3-(1-Aminoethyl)benzonitrile HCl(R)-3-(1-Aminoethyl)benzonitrile HClReference
Molecular Formula C₉H₁₁ClN₂C₉H₁₁ClN₂[7][8]
Molecular Weight 182.65 g/mol 182.65 g/mol [8]
Appearance Typically a white to off-white solidTypically a white solid[]
Optical Rotation Levorotatory (-)Dextrorotatory (+)Inferred
CAS Number 2741870-03-9127852-31-7 (free base)[][10][11]

Note: Specific optical rotation values can vary based on concentration, solvent, and temperature, and should be determined experimentally.

The structural similarity yet distinct three-dimensional arrangement of these enantiomers necessitates robust analytical techniques for their separation and characterization.

Experimental Workflows: From Racemate to Enantiopure Compounds

A critical aspect of working with chiral molecules is the ability to separate and analyze the individual enantiomers. The following workflow outlines a standard approach for the resolution and characterization of 3-(1-Aminoethyl)benzonitrile enantiomers.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolution cluster_2 Enantiomer Isolation cluster_3 Characterization racemate Racemic 3-(1-Aminoethyl)benzonitrile chiral_hplc Chiral HPLC (e.g., polysaccharide-based column) racemate->chiral_hplc Injection s_enantiomer (S)-enantiomer chiral_hplc->s_enantiomer Fraction 1 r_enantiomer (R)-enantiomer chiral_hplc->r_enantiomer Fraction 2 polarimetry Polarimetry (Optical Rotation) s_enantiomer->polarimetry nmr Chiral NMR (with chiral solvating agents) s_enantiomer->nmr r_enantiomer->polarimetry r_enantiomer->nmr ee_determination Enantiomeric Excess (ee%) Determination polarimetry->ee_determination nmr->ee_determination

Figure 1: A generalized workflow for the chiral separation and analysis of 3-(1-Aminoethyl)benzonitrile enantiomers.

Detailed Protocol: Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used method for enantiomeric separation.[12][13]

Objective: To resolve the (S) and (R) enantiomers of 3-(1-Aminoethyl)benzonitrile.

Materials:

  • Racemic 3-(1-Aminoethyl)benzonitrile hydrochloride

  • HPLC-grade hexanes, isopropanol (IPA), and diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralpak® IA, IB, or IC)[13]

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane, IPA, and DEA. A typical starting ratio is 90:10:0.1 (v/v/v). The optimal ratio may require method development.

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak® IC (or similar polysaccharide-based CSP)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: 25 °C

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and monitor the chromatogram. The two enantiomers should elute as separate peaks. The retention times will differ, allowing for their separation and quantification. The enantiomeric excess (ee%) can be calculated from the peak areas.

Rationale: Polysaccharide-based CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[13] The basic additive (DEA) is often necessary to improve the peak shape of basic analytes like amines.

Spectroscopic and Biological Activity: The Basis of Differentiation

While routine spectroscopic methods like standard ¹H or ¹³C NMR will not distinguish between enantiomers, the use of chiral auxiliary reagents can induce diastereomeric differences that are NMR-distinguishable.[14] However, the most significant divergence between enantiomers lies in their biological activity.

G cluster_0 Chiral Drug-Target Interaction cluster_1 Biological Response s_enantiomer { (S)-Enantiomer | } receptor { Chiral Receptor/Enzyme | } s_enantiomer:port_s->receptor:port_rec Fit r_enantiomer { (R)-Enantiomer | } r_enantiomer:port_r->receptor:port_rec Misfit response_s High Affinity Binding (Therapeutic Effect) receptor:port_rec->response_s response_r Low/No Affinity Binding (Inactive or Off-Target Effects) receptor:port_rec->response_r

Figure 2: A conceptual diagram illustrating the differential binding of enantiomers to a chiral biological target.

Comparative Biological Evaluation (Hypothetical)

Hypothetical Target: A G-protein coupled receptor (GPCR) or an enzyme (e.g., a kinase or peptidase).

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the (S) and (R) enantiomers for a specific biological target.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of the test compounds ((S)-enantiomer and (R)-enantiomer, separately).

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Quantify the radioactivity of the filters and analyze the data using non-linear regression to determine the IC₅₀ values. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

EnantiomerHypothetical Ki (nM)Potency
(S)-3-(1-Aminoethyl)benzonitrile HCl10High
(R)-3-(1-Aminoethyl)benzonitrile HCl1000Low
Racemic Mixture~20Intermediate

Interpretation: In this hypothetical scenario, the (S)-enantiomer (the eutomer) exhibits significantly higher affinity for the target receptor than the (R)-enantiomer (the distomer). This 100-fold difference in potency highlights the critical importance of stereochemistry in drug-receptor interactions. The activity of the racemic mixture would be primarily due to the presence of the more active (S)-enantiomer.

Synthesis and Commercial Availability

Both enantiomers can be synthesized through various asymmetric synthesis routes or by resolution of the racemic mixture.[4] The racemic compound, 3-(1-Aminoethyl)benzonitrile, is commercially available, as are the individual (S) and (R) enantiomers in hydrochloride salt form.[][10][11][19][20] The synthesis of benzonitrile derivatives can be achieved through methods like the Sandmeyer reaction or ammoxidation of the corresponding toluene derivative.[21][22][23]

Conclusion and Future Directions

This guide provides a foundational comparative analysis of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride and its (R)-enantiomer. The key takeaway for drug discovery professionals is the indispensable need for early-stage chiral separation and individual enantiomer profiling. While sharing identical chemical formulas, their distinct spatial arrangements can lead to dramatically different biological outcomes.

Future research should focus on elucidating the specific pharmacological profiles of each enantiomer against a panel of biologically relevant targets. This will enable the rational incorporation of the appropriate enantiomer into future drug candidates, ultimately leading to safer and more effective medicines. The principles and experimental frameworks outlined herein serve as a robust starting point for any research program involving these or other chiral building blocks.

References

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • (2025). Enantiomeric purity: Significance and symbolism. ScienceDirect.
  • Waldeck, B. (n.d.). Biological significance of the enantiomeric purity of drugs. PubMed.
  • (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
  • (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Xu, Y., et al. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Royal Society of Chemistry.
  • (n.d.). Examples of chiral amine drugs, auxiliaries, catalysts, ligands and resolving agents. ResearchGate.
  • (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec.
  • (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI.
  • (n.d.). 3-(1-Aminoethyl)benzonitrile hydrochloride. PubChem.
  • (n.d.). (S)-3-(1-Aminoethyl)benzonitrile hydrochloride. Echemi.
  • (n.d.). (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride. BLDpharm.
  • (n.d.). TERT-BUTYL ISOCYANIDE. Organic Syntheses.
  • (2023). 3-(1-AMINOETHYL)BENZONITRILE. ChemicalBook.
  • (n.d.). (R)-3-(1-aminoethyl)benzonitrile. PubChem.
  • (2025). 3-(1-AMINOETHYL)BENZONITRILE-HCl. ChemicalBook.
  • (n.d.). (R)-3-(1-Aminoethyl)benzonitrile. BOC Sciences.
  • (n.d.). (R)-3-(1-aminoethyl)benzonitrile 95.00%. Advanced ChemBlocks.
  • (n.d.). (S)-2-(1-aminoethyl)benzonitrile hydrochloride. ChemScene.
  • (1996). Process for the preparation of substituted 3-aminobenzonitriles. Google Patents.
  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • (n.d.). Preparation of benzonitrile. PrepChem.com.
  • (n.d.). (S)-3-(1-AMINOETHYL)BENZONITRILE. ChemicalBook.
  • Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
  • (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal.
  • (n.d.). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. MDPI.
  • (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC.
  • (n.d.). Enantiomeric separation of newly synthesized amino, thio, and oxy derivatives of monoterpene lactones. SZTE Publicatio Repozitórium.
  • (n.d.). 4-(Aminomethyl)benzonitrile 97 15996-76-6. Sigma-Aldrich.
  • (2021). Pharmacological Activities of Aminophenoxazinones. PubMed.
  • (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed.
  • (n.d.). 3-Aminobenzonitrile. PubChem.
  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Spyraki, C., et al. (1980). Pharmacological activity of new derivatives of morphine. Arzneimittelforschung.
  • (n.d.). 3-(1-Aminoethyl)benzonitrile. Coolpharm Ltd.
  • (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

Sources

Cross-validation of experimental results for (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride (hereafter (S)-3-AEB[1]·HCl ) is a critical chiral building block utilized in the synthesis of calcilytics, kinase inhibitors, and CNS-targeting therapeutics.[1] Its structural integrity—specifically the preservation of the (S)-configuration at the benzylic amine—is the primary determinant of downstream API (Active Pharmaceutical Ingredient) potency.[1]

For drug development professionals, the challenge lies not in sourcing the molecule, but in validating its enantiomeric purity (e.e.) and salt stoichiometry .[1] Commercial supplies often vary between "Chemical Resolution" grades (95-98% e.e.) and "Biocatalytic" grades (>99% e.e.).[1]

This guide provides an objective cross-validation framework to distinguish between these grades, offering a self-validating experimental protocol to ensure batch consistency.

Comparative Analysis: Synthesis Routes & Quality Attributes

The impurity profile of (S)-3-AEB[1]·HCl is a fingerprint of its synthetic origin. Understanding these differences allows researchers to select the appropriate grade for their development phase.

A. The Alternatives: Biocatalysis vs. Classical Resolution
FeatureMethod A: Biocatalytic Transamination (Recommended)Method B: Classical Chemical Resolution (Alternative)
Mechanism

-Transaminase conversion of 3-acetylbenzonitrile.[1]
Tartaric acid resolution of racemic amine.
Enantiomeric Excess (e.e.) > 99.5% (Kinetic control)96.0% - 98.5% (Thermodynamic control)
Key Impurity Unreacted ketone (<0.1%)Distomer ((R)-enantiomer, 1-4%)
Scalability High (Flow chemistry compatible)Medium (Requires multiple recrystallizations)
Cost Profile Higher initial cost; lower downstream purification.[1]Lower initial cost; higher risk of batch failure.[1]
B. Why the "Salt" Matters

The hydrochloride salt form is superior to the free base for three reasons:

  • Oxidative Stability: The free benzylic amine is prone to air oxidation (N-oxide formation).[1] The HCl salt lattice protects the nitrogen lone pair.

  • Enantiomeric Upgrade: Crystallization of the HCl salt can "upgrade" e.e. from 98% to >99% via the rejection of the racemic eutectic mixture in the mother liquor.

  • Hygroscopicity: The HCl salt is less hygroscopic than the corresponding tartrate or acetate salts often used in resolution.

Experimental Validation Protocols

The following protocols are designed to be self-validating . If the system suitability criteria are not met, the results should be considered invalid.

Protocol 1: Chiral HPLC Determination (The "Gold Standard")[1]

This method separates the (S)- and (R)-enantiomers to quantify enantiomeric excess.[1]

  • Column: Daicel Chiralpak IA or ID (Amylose-based immobilized phase).[1] Note: Immobilized phases are preferred over coated phases (like OD-H) to allow for broader solvent compatibility.[1]

  • Dimensions: 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Critical: Diethylamine (DEA) is required to suppress peak tailing of the primary amine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Benzonitrile absorption max).[1]

  • Temperature: 25°C.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between (R) and (S) peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for the major enantiomer.[1]
    
Protocol 2: Optical Rotation (Identity Check)[1]

While HPLC gives the ratio, optical rotation confirms the absolute configuration.[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Concentration:

    
     (1  g/100  mL).
    
  • Wavelength: 589 nm (Sodium D-line).[1]

  • Reference Value:

    
     to 
    
    
    
    (Values vary slightly by concentration/temp; establish an internal standard).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating incoming raw material batches.

ValidationWorkflow RawMaterial Incoming (S)-3-AEB HCl Batch VisualCheck Visual Inspection (White Crystalline Solid) RawMaterial->VisualCheck Solubility Solubility Check (Methanol/Water) VisualCheck->Solubility HPLC Chiral HPLC Analysis (Protocol 1) Solubility->HPLC Decision1 Is e.e. > 99.0%? HPLC->Decision1 Recrystallize Recrystallization (EtOH/Et2O) Decision1->Recrystallize No (95-99%) Release Release for Synthesis Decision1->Release Yes Reject Reject Batch (Racemization Risk) Decision1->Reject No (<95%) Recrystallize->HPLC Re-test

Figure 1: Logic flow for the quality assessment of (S)-3-(1-Aminoethyl)benzonitrile HCl. Note the loop for recrystallization if e.e. is suboptimal.

Mechanistic Insight: The "Enantiomeric Upgrade"

Why can we upgrade the purity of the HCl salt?

In a racemate, the (R) and (S) enantiomers often form a eutectic mixture that is more soluble than the pure enantiomer crystals. When (S)-3-AEB·HCl with 97% e.e. is dissolved in hot ethanol and slowly cooled:

  • The pure (S)-enantiomer lattice crystallizes first.[1]

  • The "impurity" (the R-isomer) remains in the solution along with some S-isomer (the racemic portion).[1]

  • Filtration yields a solid with significantly higher e.e.[1] (e.g., >99.5%).[1][2][3]

Diagram of the Purification Logic:

PurificationLogic Mixture Crude Mixture (97% S / 3% R) Process Cooling Crystallization Mixture->Process Dissolve Solvent Hot Ethanol Solvent->Process Solid Solid Precipitate (>99.5% S) Process->Solid Filter Liquor Mother Liquor (Racemic + Impurities) Process->Liquor Drain

Figure 2: The thermodynamic principle of enantiomeric enrichment via salt crystallization.[1]

References

  • Vikhrankar, S. S., et al. (2024).[1][4] "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." Biologics: Targets and Therapy.

  • Phenomenex. (2023).[1] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

  • ChemicalBook. (2023).[1] "Product Entry: 3-(1-Aminoethyl)benzonitrile." (Note: Use for general physical property reference; verify specific salt CAS).

  • Sigma-Aldrich. (2023).[1] "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." (Methodology reference for polar amine analysis).

Sources

Comparative study of different synthetic routes for substituted benzonitriles

[1]

Executive Summary

Context: The cyano group (-CN) is a pivotal pharmacophore and precursor in medicinal chemistry, found in blockbuster drugs like Letrozole (aromatase inhibitor) and Perampanel (AMPA receptor antagonist). Its introduction into complex arenes requires balancing yield, functional group tolerance (FGT), and safety.

The Dilemma: Chemists often default to the Sandmeyer reaction for anilines or Rosenmund-von Braun for halides. However, the former involves explosive diazonium intermediates, and the latter requires harsh temperatures (

The Solution: This guide compares three distinct generations of cyanation technologies:

  • Route A (Classical): The Sandmeyer Reaction (via Anilines).[1]

  • Route B (Standard): Pd-Catalyzed Cyanation using

    
     (via Aryl Halides).
    
  • Route C (Sustainable): Pd/Ni-Catalyzed Cyanation using

    
     (The "Green" Route).
    

Part 1: Strategic Route Selection (Decision Logic)

Before selecting a reagent, analyze your starting material and safety constraints. Use the logic flow below to determine the optimal pathway.

RouteSelectionStartStarting Material?AnilineAniline (-NH2)Start->AnilineHalideAryl Halide (-Cl, -Br, -I)Start->HalideSandmeyerRoute A: Sandmeyer(CuCN, NaNO2)Aniline->SandmeyerStandard PathCheckSensBase/Temp Sensitive?Halide->CheckSensPdZnRoute B: Pd/Zn(CN)2(High Reliability)CheckSens->PdZnNo (Robust Substrate)PdFeRoute C: Pd/K4[Fe(CN)6](Non-Toxic/Green)CheckSens->PdFeYes (Avoid Free CN-)

Figure 1: Decision Matrix for Benzonitrile Synthesis. Select Route A for amine precursors; select Route B or C for halides based on toxicity tolerance.

Part 2: Technical Comparison of Routes

Route A: The Sandmeyer Reaction

Mechanism: Radical-nucleophilic aromatic substitution (

Best For:
  • Pros: Low raw material cost; avoids expensive noble metals.

  • Cons: Safety Hazard. Diazonium salts are shock-sensitive. Generates stoichiometric copper waste. Poor tolerance for acid-sensitive groups due to the diazotization step (

    
    ).
    
Route B: Pd-Catalyzed Cyanation with

Mechanism:


catalyst poisoning

Best For:
  • Pros: Excellent Functional Group Tolerance (FGT) (esters, ketones, aldehydes intact). High yields on aryl bromides/iodides.[2]

  • Cons:

    
     is highly toxic (though less than 
    
    
    ). Residual heavy metal (Zn) removal required.
Route C: "Green" Cyanation with Potassium Ferrocyanide ( )

Mechanism: A slow-release source of cyanide. The strong Fe-CN bond requires thermal activation or a catalyst to release the

Best For:
  • Pros: Non-toxic solid (food additive E536). Air-stable. Solves the "poisoning" issue inherently.

  • Cons: Often requires higher temperatures (

    
    ) or specific solvent mixtures (Water/Dioxane) to solubilize the salt.
    
Comparative Data Matrix
MetricRoute A (Sandmeyer)Route B (Pd/Zn)Route C (Pd/Fe)
Yield (Avg) 60-75%85-95%80-92%
Atom Economy Low (Stoichiometric Cu)High (Catalytic Pd)High
Toxicity High (CuCN + Diazonium)High (Zn(CN)2)Low (Ferrocyanide)
Cost $ (Cheap)

$ (Pd + Ligand)

(Pd + Cheap Source)
Scale-up Difficult (Exotherm risk)Moderate (Toxic waste)Excellent

Part 3: Mechanistic Insight (The Catalyst Poisoning Problem)

In transition-metal catalysis, cyanide is a "double-edged sword." It is the nucleophile, but it is also a strong


PdCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XPoisonDEAD END:[Pd(CN)4]2-(Catalyst Poisoning)Pd0->PoisonExcess Free CN-TransMetTransmetallation(Ar-Pd-CN)OxAdd->TransMet+ CN-OxAdd->PoisonExcess Free CN-RedElimReductive Elimination(Ar-CN + Pd(0))TransMet->RedElimRedElim->Pd0

Figure 2: The Catalytic Cycle vs. Poisoning. Route B and C succeed by keeping free cyanide concentration low, preventing the "Dead End" pathway.

Part 4: Validated Experimental Protocols

Protocol 1: The Industry Standard (Pd/Zn)

Target: 4-Methoxybenzonitrile from 4-Bromoanisole

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • dppf (4 mol%) — Note: Bidentate ligands like dppf are crucial to stabilize the Pd center against cyanide displacement.

  • Solvent: DMF (Wet DMF often accelerates the reaction due to better solubility of Zinc salts).

Step-by-Step:

  • Inert Setup: Charge a Schlenk flask with aryl bromide,

    
    , 
    
    
    , and dppf. Evacuate and backfill with Nitrogen (
    
    
    ).
  • Solvation: Add anhydrous DMF via syringe.

  • Activation: Heat to

    
     for 12 hours. The solution usually turns from dark purple/red to orange/brown.
    
  • Quench (CRITICAL): Cool to RT. Dilute with EtOAc. Add 30% aqueous ammonia or ethylenediamine .

    • Why? This complexes the Zinc and residual Copper/Palladium, breaking emulsions and sequestering toxic metals.

  • Workup: Wash organic layer with water and brine. Dry over

    
    .
    
Protocol 2: The "Green" Alternative (Pd/Ferrocyanide)

Target: General Aryl Nitrile Synthesis

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
     (0.25 equiv) — Note: 0.25 equiv provides 1.5 equiv of CN.
    
  • Pd(OAc)2 (1-2 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMAc (Dimethylacetamide)[3]

Step-by-Step:

  • Mixing: Combine aryl bromide, Potassium Ferrocyanide, Pd(OAc)2, and

    
     in a reaction vial.
    
  • Degassing: This system is less sensitive to oxygen than phosphine-ligated systems, but inert atmosphere is still recommended for high yields.

  • Reaction: Heat to

    
    .
    
    • Mechanism Note: At this temperature, the ferrocyanide slowly decomposes, releasing cyanide ions exactly at the rate the catalytic cycle consumes them.

  • Workup: Simply filter off the solid iron salts (non-toxic iron oxides/hydroxides formed). Dilute with water and extract.

Part 5: Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (<20%) Catalyst PoisoningSwitch from NaCN to

or Ferrocyanide. Reduce initial cyanide loading.
Black Precipitate (Pd Black) Catalyst DecompositionAdd more ligand (increase L:Pd ratio to 4:1). Ensure strict

exclusion.
Product is stuck in emulsion Metal HydroxidesUse the Ammonia Quench method (Protocol 1, Step 4) to solubilize metal salts.
Reaction stalls at 50% Product InhibitionNitrile product can coordinate Pd. Increase temperature or use bulky ligands (e.g., Xantphos).

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Efficient Source of Cyanide for Coupling Reactions. Chemical Communications. Link

  • Tschaen, D. M., et al. (1994). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Nitriles from Aryl Halides Using Palladium-Catalyzed Cyanation.[1][4][5] Angewandte Chemie International Edition. Link

  • Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides.[1][3][5] Organic Letters. Link

  • U.S. EPA. (2023). Toxicological Review of Cyanide and Cyanide Compounds. Link

A Comparative Guide to the Definitive Stereochemical Assignment of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a non-negotiable cornerstone of chemical research and pharmaceutical development. The three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, profoundly influencing its biological activity, efficacy, and safety profile. This guide provides an in-depth, objective comparison of two powerful and complementary techniques for confirming the absolute stereochemistry of chiral primary amines, using (S)-3-(1-Aminoethyl)benzonitrile hydrochloride as a representative case study.

We will explore a modern spectroscopic method, Vibrational Circular Dichroism (VCD), and a classic chemical derivatization method, Mosher's Amide Analysis by NMR spectroscopy. This guide moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.

The Challenge: Beyond Relative Configuration

While techniques like Nuclear Overhauser Effect (NOE) spectroscopy can elucidate the relative stereochemistry of a molecule, they fall short of assigning the absolute configuration (distinguishing between R and S enantiomers). For chiral molecules like 3-(1-Aminoethyl)benzonitrile, where the amine-bearing carbon is the stereocenter, confirming the intended (S) configuration is critical for advancing a drug candidate or understanding a biological mechanism.

This guide will compare two orthogonal and definitive methods:

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.

  • Mosher's Amide Analysis (¹H NMR): A chemical derivatization method where the chiral amine is reacted with an enantiomerically pure chiral reagent (Mosher's acid) to form diastereomers. The distinct magnetic environments of these diastereomers are then analyzed by ¹H NMR to deduce the absolute configuration of the original amine.

Method 1: Vibrational Circular Dichroism (VCD) – A Spectroscopic Fingerprint

VCD is a powerful, non-destructive technique that provides a direct experimental measure of a molecule's absolute stereochemistry in solution, eliminating the need for crystallization or chemical modification.[1][2] The principle lies in the fact that enantiomers interact differently with circularly polarized light, producing VCD spectra that are mirror images of each other.[3] By comparing the experimental VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the S-enantiomer), a definitive assignment can be made.[4]

Causality of Experimental Choices

The selection of VCD is predicated on its ability to provide a holistic and conformationally-averaged picture of the molecule in the solution state, which is often more biologically relevant than the solid state. The hydrochloride salt of the amine must be converted to the free base for this analysis to avoid interference from the salt form and to simplify the conformational landscape for accurate computational modeling. Deuterated chloroform (CDCl₃) is a preferred solvent as it has minimal interfering IR absorption in the fingerprint region where key vibrational modes occur.

Experimental Protocol: VCD Analysis

1. Sample Preparation (Free Base Generation):

  • Dissolve ~20 mg of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride in 1 mL of deionized water.

  • Add 1 mL of diethyl ether.

  • Slowly add 0.5 M aqueous NaOH solution dropwise while vortexing until the aqueous layer reaches pH 10-11.

  • Separate the layers and extract the aqueous layer twice more with 1 mL of diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully evaporate the solvent in vacuo at low temperature to yield the free amine as an oil.

2. VCD Spectroscopy:

  • Dissolve approximately 10-15 mg of the purified (S)-3-(1-Aminoethyl)benzonitrile free base in 150 µL of deuterated chloroform (CDCl₃).[4]

  • Transfer the solution to a BaF₂ IR cell with a path length of 75-100 µm.

  • Acquire the VCD and IR spectra on a VCD spectrometer (e.g., BioTools ChiralIR-2X) at a resolution of 4 cm⁻¹.[5]

  • Collect data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.[5]

  • A background spectrum of the CDCl₃ solvent in the same cell should be acquired under identical conditions and subtracted from the sample spectrum.

3. DFT Calculation Workflow:

  • Perform a conformational search of the (S)-3-(1-Aminoethyl)benzonitrile structure using a molecular mechanics force field.

  • Optimize the geometry of the lowest energy conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) in a continuum solvent model (e.g., IEFPCM for chloroform).[6]

  • For each optimized conformer, calculate the vibrational frequencies, IR intensities, and VCD rotational strengths.

  • Generate a Boltzmann-averaged predicted IR and VCD spectrum based on the relative energies of the conformers.[7]

  • The predicted spectrum for the (R)-enantiomer is simply the inverse of the calculated (S)-enantiomer spectrum.

Data Analysis & Interpretation

The experimental VCD spectrum is then visually and quantitatively compared to the DFT-predicted spectra for both the (S) and (R) enantiomers. A successful assignment is achieved when the experimental spectrum shows a strong positive correlation in terms of the signs and relative intensities of the VCD bands with one of the calculated spectra.[4]

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling Sample Sample of (S)-Amine Free Base VCD_Spec VCD Spectrometer Sample->VCD_Spec in CDCl3 Exp_Data Experimental VCD & IR Spectra VCD_Spec->Exp_Data Comparison Comparison & Assignment Exp_Data->Comparison S_Model 3D Model of (S)-Amine DFT_Calc DFT Calculation (Geometry Opt. & Freq.) S_Model->DFT_Calc Conformational Search S_Calc_Spec Calculated Spectrum for (S)-Enantiomer DFT_Calc->S_Calc_Spec Boltzmann Averaging R_Calc_Spec Calculated Spectrum for (R)-Enantiomer S_Calc_Spec->R_Calc_Spec Invert Signs S_Calc_Spec->Comparison R_Calc_Spec->Comparison

VCD Experimental and Computational Workflow.

Method 2: Mosher's Amide Analysis – Diastereomeric Differentiation by NMR

Mosher's method is a robust and widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[2][8] The method involves derivatizing the chiral amine with both enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid), to form a pair of diastereomeric amides.[1][9] These diastereomers, having different physical properties, will exhibit distinct chemical shifts in their ¹H NMR spectra.[8]

Causality of Experimental Choices

The core principle of Mosher's method is the creation of diastereomers that can be distinguished by standard NMR.[8] The MTPA reagent is ideal because its phenyl group creates a strong anisotropic effect, inducing significant and predictable chemical shift differences in the protons of the substrate amine.[10] By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the original stereocenter, the absolute configuration can be deduced based on a well-established conformational model of the Mosher's amides.[8] Using both (R)- and (S)-MTPA chlorides provides a self-validating system, as the observed chemical shift differences should be opposite and complementary.

Experimental Protocol: Mosher's Amide Synthesis and NMR Analysis

1. Synthesis of (R)-MTPA Amide:

  • In a clean, dry NMR tube, dissolve ~2.5 mg of the (S)-3-(1-Aminoethyl)benzonitrile free base in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Add a small excess of anhydrous pyridine (~5 µL).

  • Add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Cap the NMR tube, gently agitate, and allow the reaction to proceed to completion at room temperature (typically 1-4 hours). The reaction can be monitored by TLC or ¹H NMR.

2. Synthesis of (S)-MTPA Amide:

  • In a separate, clean, dry NMR tube, repeat the exact procedure from step 1, but use (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

3. NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra (≥400 MHz) for both the (R)-MTPA and (S)-MTPA amide samples.

  • Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques like COSY may be necessary to unambiguously assign protons adjacent to the stereocenter.

  • Create a table of the chemical shifts (δ) for the assigned protons in both the (R)-amide and (S)-amide spectra.

  • Calculate the chemical shift difference, Δδ, for each proton using the formula: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) .

Data Analysis & Interpretation

According to the established Mosher model for amides, the MTPA moiety and the substrate adopt a conformation where the trifluoromethyl group and the carbonyl are eclipsed. This places the phenyl group of the MTPA reagent on one side of the molecule and the methoxy group on the other. The protons of the substrate that lie under the shielding cone of the phenyl group will be shifted upfield (to lower δ values).

  • For an (S)-amine , when derivatized with (S)-MTPA , the protons on one side of the chiral center will be shielded, while with (R)-MTPA , the protons on the opposite side will be shielded.

  • Therefore, a positive Δδ (δS > δR) is expected for protons on one side of the stereocenter, and a negative Δδ (δS < δR) is expected for protons on the other side.

  • By mapping the signs of Δδ onto the structure of the amine, the absolute configuration can be confirmed.

Mosher_Workflow cluster_synth Diastereomer Synthesis cluster_nmr NMR Analysis Amine (S)-Amine Free Base R_Amide (S,R)-Diastereomeric Amide Amine->R_Amide S_Amide (S,S)-Diastereomeric Amide Amine->S_Amide R_Chloride (R)-Mosher's Acid Chloride R_Chloride->R_Amide S_Chloride (S)-Mosher's Acid Chloride S_Chloride->S_Amide NMR_Spec 1H NMR Spectrometer R_Amide->NMR_Spec S_Amide->NMR_Spec R_NMR 1H NMR Spectrum of (S,R)-Amide NMR_Spec->R_NMR S_NMR 1H NMR Spectrum of (S,S)-Amide NMR_Spec->S_NMR Analysis Calculate Δδ = δS - δR & Apply Mosher's Model R_NMR->Analysis S_NMR->Analysis Assignment Confirm Absolute Configuration Analysis->Assignment

Mosher's Amide Analysis Workflow.

Head-to-Head Comparison

FeatureVibrational Circular Dichroism (VCD)Mosher's Amide Analysis (¹H NMR)
Principle Intrinsic chiroptical property of the molecule.[1]Covalent derivatization to form diastereomers.[1][8]
Sample Prep Requires conversion to free base; non-destructive.Requires conversion to free base and two separate chemical reactions.
Primary Output VCD spectrum (ΔA vs. wavenumber).Two ¹H NMR spectra showing distinct signals for each diastereomer.
Data Analysis Comparison of experimental spectrum with DFT-calculated spectra.[4]Calculation of Δδ (δS - δR) and application of the Mosher model.
Confirmatory Power Very high; provides a unique fingerprint of the absolute configuration.Very high; based on well-established empirical models.
Key Advantage Non-destructive; provides solution-state conformational information.Does not require specialized equipment beyond a standard NMR spectrometer.
Key Limitation Requires specialized VCD instrumentation and computational resources/expertise.Destructive (sample is consumed); can be complex for molecules with multiple conformers or interfering signals.
Typical Sample ~10-15 mg~5 mg (~2.5 mg per reaction)
Time to Result 1-2 days (including data acquisition and computation)1 day (including reaction time and NMR analysis)
Representative Data for (S)-3-(1-Aminoethyl)benzonitrile Analysis

Table 1: Hypothetical VCD Data Summary

Wavenumber (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (S)-enantiomerCalculated VCD Sign for (R)-enantiomerMatch
1455++-Yes
1372--+Yes
1260++-Yes
1125--+Yes
Conclusion Experimental data consistent with (S)-configuration

Table 2: Hypothetical ¹H NMR Data for Mosher's Amide Analysis (Protons are labeled relative to the chiral center: Hα is the methine proton, CH₃β are the methyl protons, and Ar-H are aromatic protons ortho to the ethyl group)

Protonδ of (R)-MTPA Amide (ppm)δ of (S)-MTPA Amide (ppm)Δδ (δS - δR) Inferred Position Relative to Phenyl Group in Mosher Model
4.854.95+0.10Shielded in R-amide
CH₃β1.501.42-0.08Shielded in S-amide
Ar-H (ortho)7.357.28-0.07Shielded in S-amide
Conclusion Δδ pattern consistent with (S)-configuration

Conclusion and Recommendation

Both Vibrational Circular Dichroism and Mosher's Amide Analysis are powerful, reliable, and orthogonal methods for the definitive assignment of the absolute configuration of chiral amines like (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

  • VCD is the method of choice when a non-destructive analysis is preferred, and when access to a VCD spectrometer and computational chemistry resources is available. It provides a fundamental confirmation of the molecule's intrinsic chirality in solution.

  • Mosher's Amide Analysis is an excellent alternative that leverages universally available NMR instrumentation. It is particularly valuable for its straightforward experimental execution and data interpretation based on a well-validated empirical model.

For the highest level of scientific rigor, particularly in a regulatory or drug development setting, employing both techniques provides a self-validating and unimpeachable confirmation of the absolute stereochemistry. The convergence of results from a spectroscopic and a chemical derivatization method constitutes the gold standard for stereochemical assignment in the absence of single-crystal X-ray data.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

  • Ichikawa, A., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12913-12928. Available at: [Link]

  • Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]

  • SCM. (2025). Vibrational circular dichroism (VCD) — Tutorials. Available at: [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. Available at: [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Schrödinger. (2022). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]

  • Lyapkova, A., et al. (2015). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 890, 29-39. Available at: [Link]

  • Keiderling, T. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences, 8(9), 1649. Available at: [Link]

  • Goodman, J. M., et al. (2017). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 8(7), 5064-5073. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available at: [Link]

  • Schrödinger. (2022). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]

  • Lyapkova, A., et al. (2015). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 890, 29-39. Available at: [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. Available at: [Link]

  • Goodman, J. M., et al. (2017). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 8(7), 5064-5073. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Available at: [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available at: [Link]

  • Szymański, W., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 143. Available at: [Link]

Sources

The Nitrile Moiety: A Small Group with a Mighty Impact on Pharmaceutical Efficacy and Potency

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Nitrile-Containing Drugs

In the landscape of modern medicinal chemistry, the incorporation of a nitrile (—C≡N) group has become a key strategy in the design of highly effective and potent pharmaceuticals.[1][2] This small, linear functional group exerts a profound influence on a molecule's pharmacological profile, enhancing binding affinity, modulating metabolic stability, and even participating directly in covalent inhibition mechanisms.[3][4] This guide offers a comparative analysis of prominent nitrile-containing drugs across different therapeutic classes, supported by experimental data, to provide researchers and drug development professionals with a deeper understanding of this versatile pharmacophore.

The nitrile group's utility stems from its unique physicochemical properties. Its strong electron-withdrawing nature can alter the electronic density of aromatic rings, optimizing crucial π-π stacking interactions with protein targets.[1] Furthermore, it is a potent hydrogen bond acceptor and can serve as a bioisostere for carbonyl, hydroxyl, or halogen groups, often fitting into sterically hindered active sites where larger groups cannot.[5][6] Remarkably, the nitrile group is generally metabolically stable, often passing through the body unchanged, which contributes to improved pharmacokinetic profiles.[3][5]

This guide will explore these principles through three distinct case studies: the reversible inhibition of aromatase by Letrozole and Anastrozole, the covalent inhibition of DPP-4 by Vildagliptin and Saxagliptin, and the role of the nitrile group in the antiviral prodrug Remdesivir.

Case Study 1: Reversible Inhibition in Oncology — Aromatase Inhibitors

Aromatase is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens.[7] In postmenopausal women with hormone-receptor-positive breast cancer, inhibiting this enzyme is a primary therapeutic strategy.[8][9] Letrozole and Anastrozole are non-steroidal, third-generation aromatase inhibitors that feature a triazole ring, which reversibly binds to the heme iron of the aromatase enzyme, and a strategically placed nitrile group.[7]

Mechanism of Action and Role of the Nitrile Group

The primary mechanism of these drugs is the competitive, reversible inhibition of the aromatase enzyme.[7] The nitrile group, with its strong dipole moment, is crucial for orienting the molecule within the enzyme's active site. For both Anastrozole and Letrozole, the cyano group acts as an electron-withdrawing group, influencing the electronic properties of the attached benzene ring to enhance binding.[1][10]

G cluster_0 Aromatase Inhibition Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ERα) Estrogens->ER Binding Gene Gene Transcription & Cell Proliferation ER->Gene Inhibitor Nitrile-Containing Aromatase Inhibitor (Letrozole, Anastrozole) Inhibitor->Aromatase Reversible Inhibition

Caption: Mechanism of nitrile-containing aromatase inhibitors.

Comparative Efficacy and Potency

While both drugs are highly effective, studies have consistently demonstrated that Letrozole is a more potent inhibitor of aromatase than Anastrozole.[11][12] This difference in potency translates to superior suppression of estrogen levels in both plasma and breast cancer tissue.[13][14]

Table 1: Comparative Potency and Efficacy of Letrozole and Anastrozole

ParameterLetrozole (2.5 mg/day)Anastrozole (1.0 mg/day)Reference
Aromatase Inhibition ~98-99%~93-95%[11]
Estradiol (E2) Suppression (Plasma) 95.2%92.8%[13][14]
Estrone (E1) Suppression (Plasma) 98.8%96.3%[13][14]
Estrone Sulfate (E1S) Suppression (Plasma) 98.9%95.3%[13][14]
Clinical Response Rate (Second-line) 19.1%12.3%[15]

The superior potency of Letrozole is attributed to its higher binding affinity for the aromatase enzyme.[11] Clinical trials, such as the BIG 1-98 and other head-to-head comparisons, have suggested that this greater estrogen suppression may lead to marginally better outcomes in preventing cancer recurrence.[11][13]

Experimental Protocol: In Vitro Aromatase Inhibition Assay

The determination of a drug's inhibitory potency (IC50) against aromatase is a critical preclinical experiment. A common method involves using human placental microsomes as a source of the enzyme and a tritiated androgen substrate.

Objective: To determine the concentration of an inhibitor required to reduce aromatase activity by 50% (IC50).

Methodology:

  • Enzyme Preparation: Human placental microsomes are prepared and quantified for protein concentration.

  • Reaction Mixture: A reaction buffer is prepared containing a phosphate buffer, NADPH (as a cofactor), and the tritiated substrate, [1β-³H]-androst-4-ene-3,17-dione.

  • Inhibitor Preparation: Serial dilutions of the test compounds (e.g., Letrozole, Anastrozole) are prepared in DMSO.

  • Assay:

    • The inhibitors are pre-incubated with the microsomes at 37°C for 15 minutes to allow for binding.

    • The reaction is initiated by adding the tritiated substrate.

    • The reaction proceeds for a set time (e.g., 20 minutes) at 37°C.

  • Quantification: The aromatase reaction releases the tritium from the substrate as ³H₂O. The reaction is stopped by adding chloroform to extract the remaining unmetabolized substrate. The aqueous phase, containing the ³H₂O, is then measured using liquid scintillation counting.

  • Data Analysis: The amount of ³H₂O produced is proportional to enzyme activity. The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.

Causality: This cell-free assay is chosen to directly measure the interaction between the inhibitor and the enzyme, eliminating confounding factors like cell membrane permeability or intracellular metabolism that would be present in a cell-based assay.

Case Study 2: Covalent Inhibition in Diabetes — DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating blood glucose.[16] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective treatment for type 2 diabetes.[17][18] Vildagliptin and Saxagliptin are potent DPP-4 inhibitors that belong to the cyanopyrrolidine class.[19]

Mechanism of Action and Role of the Nitrile Group

Unlike the reversible inhibitors discussed previously, Vildagliptin and Saxagliptin act as covalent inhibitors.[20] The nitrile group is the key "warhead" in this mechanism. The catalytic site of DPP-4 contains a serine residue (Ser630).[21] The nitrile group of the inhibitor undergoes a nucleophilic attack by the hydroxyl group of this serine, forming a stable, yet reversible, covalent imidate adduct.[17][21] This covalent modification effectively inactivates the enzyme.

G cluster_1 DPP-4 Covalent Inhibition DPP4_Inactive DPP-4 Enzyme (Inactive) DPP4_Active DPP-4 Enzyme (Active Site with Ser630-OH) Incretins_Inactive Inactive Incretins DPP4_Active->Incretins_Inactive Inactivation Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4_Active Substrate Glucose_Control Improved Glucose Control Incretins_Active->Glucose_Control Inhibitor Nitrile-Containing DPP-4 Inhibitor (Vildagliptin, Saxagliptin) Inhibitor->DPP4_Active Forms Reversible Covalent Adduct

Caption: Covalent inhibition of DPP-4 by nitrile-containing drugs.

Comparative Potency and Pharmacokinetics

Both Vildagliptin and Saxagliptin are highly potent inhibitors. Their covalent mechanism results in prolonged inhibition of the DPP-4 enzyme, even though the drugs themselves may have short plasma half-lives.[20][22]

While both drugs form a covalent bond, the kinetics of their dissociation from the enzyme differ. Studies suggest that Vildagliptin's dissociation is primarily through a slow hydrolysis of the covalent intermediate, making its inhibition pseudo-irreversible.[20][23] In contrast, Saxagliptin's dissociation occurs mainly through the reverse of the covalent bonding process, making its inhibition more truly reversible.[20][23] This subtle mechanistic difference can influence their duration of action and dosing regimens.

Table 2: Comparative Potency and Efficacy of Vildagliptin and Saxagliptin

ParameterVildagliptinSaxagliptinSitagliptin (Non-covalent comparator)Reference
Mechanism Covalent (Pseudo-irreversible)Covalent (Reversible)Non-covalent[19][20][23]
Dosing 50 mg twice daily5 mg once daily100 mg once daily[19]
Fasting Blood Glucose Reduction Superior to Sitagliptin & SaxagliptinSuperior to Sitagliptin-[19][24]
HbA1c Reduction (vs Baseline) -1.3%-1.2%-1.1%[24]

Data from a 24-week head-to-head-to-head trial in Chinese patients as add-on therapy.

The data indicates that while all three gliptins provide similar overall glycemic control (HbA1c reduction), the covalent inhibitors, particularly Vildagliptin, may offer more robust control over fasting blood glucose.[19][25]

Case Study 3: Nitrile as a Key Component in an Antiviral Prodrug — Remdesivir

Remdesivir is a broad-spectrum antiviral agent that gained prominence during the COVID-19 pandemic.[26][27] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active triphosphate form, GS-443902.[28][29]

Mechanism of Action and Role of the Nitrile Group

The active metabolite of Remdesivir, an adenosine nucleotide analog, targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[28][30] It competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain.[26]

Once incorporated, it acts as a delayed chain terminator.[28] The 1'-cyano group on the ribose sugar moiety is critical to this mechanism. After the active form of Remdesivir is added to the RNA chain, this nitrile group creates a steric clash with the RdRp enzyme, distorting the RNA chain and preventing the enzyme from adding further nucleotides a few bases downstream.[27][30] This effectively halts viral replication.

G cluster_2 Remdesivir Mechanism of Action Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism RDV_TP Remdesivir Triphosphate (Active Form, GS-443902) Metabolism->RDV_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP RNA_Chain Growing Viral RNA Chain RdRp->RNA_Chain Incorporation Termination Delayed Chain Termination (Replication Halted) RNA_Chain->Termination 1'-Nitrile group causes steric hindrance

Caption: Metabolic activation and mechanism of Remdesivir.

The nitrile group here is not directly involved in binding in the traditional sense but is a key structural feature that causes the ultimate termination of the biological process, showcasing another unique application of this functional group in drug design.

Conclusion

The nitrile group, though structurally simple, is a pharmacologically powerful and versatile tool in drug design. As demonstrated through the comparative analysis of aromatase inhibitors, DPP-4 inhibitors, and the antiviral Remdesivir, its applications are diverse and impactful. It can act as a key binding element in reversible inhibition, a reactive warhead for covalent modification, or a critical structural component for inducing steric hindrance. Its ability to improve potency, enhance pharmacokinetic properties, and participate in unique mechanisms of action solidifies the nitrile moiety's role as an indispensable component in the modern medicinal chemist's toolkit.[1][4][5] Understanding the specific roles it plays in different drug classes allows for more rational and effective design of future therapeutics.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1553. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

  • de Souza, T. B., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(4), 589-612. [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in oncology, 27(6 Suppl 11), 3-11. [Link]

  • Zhu, J., et al. (2019). Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin. ACS Catalysis, 9(3), 2167-2176. [Link]

  • Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. PharmGKB. [Link]

  • Plourde, P. V., & Juhasz, A. (1998). Emerging Role of Aromatase Inhibitors in the Treatment of Breast Cancer. CancerNetwork. [Link]

  • Aromatase Inhibitors for Breast Cancer. (2025). Cleveland Clinic. [Link]

  • Aromatase Inhibitors for Lowering Breast Cancer Risk. (2021). American Cancer Society. [Link]

  • Letrozole vs Anastrozole: Which is More Effective for Estrogen Control?. (2025). Pinnacle Peptides. [Link]

  • Lønning, P. E. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance?. British Journal of Cancer, 104(8), 1209-1215. [Link]

  • Letrozole vs Anastrozole: Navigating Choices in Breast Cancer Treatment. (2026). Oreate AI Blog. [Link]

  • The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin. (2019). ResearchGate. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2023). RSC Publishing. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

  • Geisler, J., et al. (2008). Letrozole is Superior to Anastrozole in Suppressing Breast Cancer Tissue and Plasma Estrogen Levels. AACR Journals. [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. [Link]

  • Letrozole: Comparison With Anastrozole as Second-line Treatment in Postmenopausal Women With Advanced Breast Cancer. (2001). Medscape. [Link]

  • Metzler, W. J., et al. (2008). Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science, 17(2), 240-250. [Link]

  • Wang, S., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(23), 2735-2748. [Link]

  • Remdesivir. PubChem. [Link]

  • Application of Nitrile in Drug Design. (2012). ResearchGate. [Link]

  • Remdesivir. Wikipedia. [Link]

  • Li, C. J., et al. (2014). Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. Diabetology & Metabolic Syndrome, 6(1), 69. [Link]

  • What is the mechanism of Remdesivir?. (2024). Patsnap Synapse. [Link]

  • Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials. (2025). PMC - NIH. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ResearchGate. [Link]

  • Tchesnokov, E. P., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Antimicrobial Agents and Chemotherapy, 64(7), e00944-20. [Link]

  • (PDF) Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. (2014). ResearchGate. [Link]

  • Remdesivir fights COVID-19. How does it work?. (2020). YouTube. [Link]

  • Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target. (2023). Patsnap Synapse. [Link]

  • Comparison Between Effect of Vildagliptin And Linagliptin on Glycaemic Control, Renal Function, Liver Function And Lipid Profile. (2017). IOSR Journal. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling (S)-3-(1-Aminoethyl)benzonitrile hydrochloride. This document moves beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. The dual-hazard nature of this compound—stemming from its aminonitrile core and its hydrochloride salt form—necessitates a rigorous and informed approach to laboratory safety.

Hazard Analysis: A Dual-Threat Compound

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride presents two primary, distinct hazard profiles that must be managed simultaneously.

  • The Aminonitrile Core - Acute Toxicity Risk: The most severe risk arises from the aminonitrile structure. Within the body, metabolic processes can liberate cyanide from the aminonitrile, leading to symptoms of acute cyanide toxicity.[1][2] This compound is readily absorbed through inhalation, ingestion, and, most critically, through the skin.[1][2] A potentially lethal dose can be absorbed from the contamination of a very small skin area, with symptoms that may be delayed.[1][2] Symptoms of exposure mirror cyanide poisoning and can progress rapidly from headache and dizziness to coma, seizures, and death.[1][2]

  • The Hydrochloride Salt - Corrosive Hazard: As a hydrochloride salt, this compound is corrosive and a strong irritant.[3][4] Direct contact will cause serious irritation or burns to the skin and eyes.[5] Inhalation of the dust can cause severe irritation to the respiratory tract.[5] Furthermore, contact with acids or strong bases may liberate toxic gases.[6]

Summary of Hazards and Exposures
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[5] Potential for metabolic cyanide release presents a life-threatening risk.[1][2]Skin Contact, Inhalation (of dust), Ingestion
Skin Corrosion/Irritation Causes skin irritation.[5][7] Prolonged contact can lead to burns.Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.[5][7]Eye Contact
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[5]Inhalation (of dust)

The First Line of Defense: Personal Protective Equipment (PPE)

Given the high acute toxicity and corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. Engineering controls, such as a chemical fume hood, are the primary barrier, with PPE serving as the critical final layer of protection.

Mandatory PPE Ensemble
PPE CategorySpecification & Rationale
Respiratory Protection All handling of the solid compound MUST occur inside a certified chemical fume hood to prevent inhalation of dust.[3][5] If work outside a hood is unavoidable (a situation that should be prevented), a NIOSH-approved respirator with appropriate dust cartridges is required.[5][8]
Eye & Face Protection Chemical safety goggles are mandatory.[7][8] A full-face shield must be worn over safety goggles when there is any risk of splashing or dust generation, such as during bulk transfers or dissolution.[4][8]
Hand Protection Nitrile gloves are required for splash protection.[3][8] Crucially, thin disposable nitrile gloves provide only temporary resistance. [9] If gloves are contaminated, they must be removed and discarded immediately, followed by thorough hand washing.[9] Never reuse disposable gloves.
Body Protection A buttoned, long-sleeved lab coat is required.[8] Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed.[3] For tasks with a higher risk of contamination, consider an acid-resistant apron.[4]

Operational Protocol: Safe Handling and Storage

A systematic, step-by-step approach minimizes risk during routine laboratory operations.

Step-by-Step Handling Procedure (Weighing and Dissolving)
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[8][10]

  • Donning PPE: Don the complete PPE ensemble as detailed in Section 2.

  • Work in Fume Hood: Conduct all manipulations of the compound exclusively within the chemical fume hood.[5]

  • Weighing: To minimize dust, do not pour the solid directly. Use a spatula to carefully transfer the required amount to a tared weigh boat or beaker.

  • Dissolution: Slowly add the solid to the solvent. If diluting with water, always add the acidic compound to the water, never the other way around, to control any exothermic reaction.[4]

  • Container Sealing: Tightly close the primary container immediately after use.[5][11]

  • Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of contaminated wipes as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, discarding disposable items like gloves immediately.[9] Wash hands thoroughly with soap and water after exiting the lab.[5][7]

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container to prevent leakage and moisture absorption.[5][7]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[5][12] The storage area should be locked and accessible only to authorized personnel.[7]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[12][13]

Emergency Preparedness and Spill Response

Immediate and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][14] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][14] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[15][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5][7]

Spill Response Protocol
  • Minor Spill (Solid, contained in fume hood):

    • Ensure full PPE is worn.

    • Carefully sweep the solid material together, avoiding dust generation.[7][11]

    • Place the material and any contaminated cleaning tools into a sealed, labeled container for hazardous waste disposal.[11]

    • Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.[14][17]

    • Alert your institution's emergency response team or call 911.[14]

    • Do not attempt to clean up the spill yourself.[14] Isolate the area and prevent entry.

Waste Disposal

Proper disposal is the final step in the chemical's lifecycle and is crucial for environmental and personnel safety.

  • Segregation: All waste contaminated with (S)-3-(1-Aminoethyl)benzonitrile hydrochloride, including excess solid, contaminated gloves, wipes, and weigh boats, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[11] Do not mix this waste with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of toxic and corrosive chemical waste.[7]

Visual Workflow for Safe Handling

The following diagram outlines the complete, cyclical process for safely handling (S)-3-(1-Aminoethyl)benzonitrile hydrochloride, emphasizing the integration of safety checks at every stage.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_post Phase 4: Post-Handling Prep Verify Engineering Controls (Fume Hood, Eyewash) PPE_On Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->PPE_On Weigh Weigh Compound (Minimize Dust) PPE_On->Weigh Dissolve Perform Reaction/ Dissolution Weigh->Dissolve Seal Securely Seal Primary Container Dissolve->Seal Decon Decontaminate Workspace & Tools Seal->Decon Waste Segregate & Seal Hazardous Waste Decon->Waste PPE_Off Doff PPE Correctly Waste->PPE_Off Wash Wash Hands Thoroughly PPE_Off->Wash Wash->Prep Cycle Complete

Caption: Workflow for handling (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

References

  • Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Google.
  • TCI AMERICA. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Aminoacetonitrile Safety Data Sheet.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Aminoacetonitrile hydrochloride 98%.
  • Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Google.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. NJ.gov.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Benzonitrile.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4-(Aminomethyl)benzonitrile hydrochloride.
  • Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings.
  • Kishida Chemical Co., Ltd. (2021, August 27). Safety Data Sheet - 3-〔[(1R,4R)-4-Aminocyclohexylamino]methyl〕benzonitrile dihydrochloride.
  • CymitQuimica. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride Safety Data Sheet.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 4-(Aminomethyl)benzonitrile Hydrochloride.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Chem Service. (2015, January 12). SAFETY DATA SHEET - Benzonitrile.
  • Acros Organics. (2010, November 16). SAFETY DATA SHEET - Benzonitrile, 4-amino-.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • The Chlorine Institute. (2015, December 21). Handling Hydrochloric Acid Safely. YouTube.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.